molecular formula C9H15NO5 B12959121 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid

Número de catálogo: B12959121
Peso molecular: 217.22 g/mol
Clave InChI: ZAAGFPCWFSEKCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO5 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H15NO5

Peso molecular

217.22 g/mol

Nombre IUPAC

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)

Clave InChI

ZAAGFPCWFSEKCQ-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)NC1COC1C(=O)O

Origen del producto

United States
Foundational & Exploratory

Introduction: The Rising Prominence of Oxetane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-3-aminooxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a highly valued motif in modern drug discovery.[1][2] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties.[2][3] Unlike a gem-dimethyl group, which increases lipophilicity, the oxetane motif can enhance polarity and aqueous solubility while maintaining or improving metabolic stability.[2][4] Furthermore, the oxetane ring is a compact, rigid, and three-dimensional structure that can serve as a metabolically stable isostere for carbonyl groups.[2][4]

N-Boc-3-aminooxetane-3-carboxylic acid is a key building block that combines the benefits of the oxetane scaffold with the functionality of an amino acid. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be removed under acidic conditions, making it a versatile intermediate for peptide synthesis and the construction of complex bioactive molecules.[5][] This guide provides a comprehensive overview of the critical physicochemical properties of this compound, outlining their importance in drug development and detailing the experimental protocols for their precise determination.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that profoundly impacts a drug candidate's absorption, distribution, and overall bioavailability.[7] Compounds with poor solubility can present significant challenges in formulation and may yield unreliable data in biological assays.[8] For drug discovery compounds, a general goal for aqueous solubility is greater than 60 µg/mL.[7] The structure of N-Boc-3-aminooxetane-3-carboxylic acid, containing a polar carboxylic acid, a moderately polar oxetane ring, and a lipophilic Boc group, results in a nuanced solubility profile that must be experimentally determined.

Data Summary: Solubility
ParameterSolvent SystemMethodExpected Outcome
Thermodynamic SolubilitypH 7.4 Phosphate BufferShake-FlaskModerately soluble; influenced by the equilibrium between the ionized carboxylate and the neutral form.
Kinetic SolubilityDMSO/Aqueous BufferNephelometry/UVHigher than thermodynamic solubility, but may be prone to precipitation over time.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, providing the most reliable measurement of a compound's intrinsic solubility.[9][10][11]

Causality and Self-Validation: This method ensures that a true equilibrium is reached between the solid and dissolved states of the compound by using an excess of the solid and allowing sufficient time for saturation.[10] The analysis of multiple time points until a plateau is reached validates that equilibrium has been achieved.[12]

Methodology:

  • Preparation: Add an excess amount of solid N-Boc-3-aminooxetane-3-carboxylic acid (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 25°C or 37°C. Agitate for an extended period (typically 48-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining particulates.[10]

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10]

  • Analysis: Construct a calibration curve using standard solutions of the compound at known concentrations. Use this curve to calculate the concentration in the saturated solution, which represents the thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Buffer B Agitate at Constant Temp (48-72h) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant C->D Clarification E Quantify by HPLC-UV Against Standards D->E

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP & LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior, including absorption, membrane permeability, and plasma protein binding.[9] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[8][13]

  • LogP: The ratio of the concentration of the neutral form of the compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase.[13]

  • LogD: The ratio of the total concentration of the compound (neutral and ionized forms) in the organic phase to the total concentration in the aqueous phase at a given pH. For an acidic compound like N-Boc-3-aminooxetane-3-carboxylic acid, LogD is highly dependent on pH.

Data Summary: Lipophilicity
ParameterMethodExpected OutcomeSignificance
LogP (calculated)Fragment-based algorithmsLow to moderate positive valueIndicates the intrinsic lipophilicity of the neutral molecule.
LogD at pH 7.4Shake-Flask or HPLCNegative valueReflects that at physiological pH, the compound is predominantly in its ionized (carboxylate) form, which is more hydrophilic.
LogD at pH 2.0Shake-Flask or HPLCPositive value, close to LogPReflects that at low pH, the carboxylic acid is protonated and neutral, increasing its lipophilicity.
Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.[9]

Causality and Self-Validation: The use of pre-saturated solvents ensures that the volume of each phase does not change during the experiment. Measuring the compound's concentration in both phases provides a mass balance check, validating the accuracy of the measurement.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4 PBS for LogD) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of N-Boc-3-aminooxetane-3-carboxylic acid in the aqueous buffer.

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

  • Equilibration: Shake the vial vigorously for 1-3 hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase by HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).[13]

Acidity Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[14] For N-Boc-3-aminooxetane-3-carboxylic acid, the pKa of the carboxylic acid group is the most relevant parameter. It dictates the compound's charge state, and therefore its solubility, lipophilicity, and receptor interactions at different physiological pH values. The electron-withdrawing nature of the oxetane ring is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid.[3][15]

Data Summary: Acidity
ParameterMethodExpected OutcomeSignificance
pKa (Carboxylic Acid)Potentiometric Titration~3.5 - 4.5Determines the ionization state at physiological pH, impacting LogD and solubility.
Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[14][16]

Causality and Self-Validation: Calibrating the pH meter with at least three standard buffers immediately before the experiment ensures accurate pH measurements.[16] Performing multiple titrations and averaging the results provides statistical validation of the determined pKa value.[16]

Methodology:

  • Instrument Calibration: Calibrate a potentiometer/pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[16]

  • Sample Preparation: Accurately weigh and dissolve N-Boc-3-aminooxetane-3-carboxylic acid in water or a co-solvent system to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[16]

  • Initial pH Adjustment: If necessary, add a small amount of strong acid (e.g., 0.1 M HCl) to the solution to fully protonate the carboxylic acid (e.g., to pH ~2).

  • Titration: Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[16]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point on the first derivative plot.

G A Calibrate pH Meter B Prepare Analyte Solution (Known Concentration) A->B C Purge with N2 to Remove CO2 B->C D Titrate with Standardized Base, Record (pH, Volume) C->D E Plot pH vs. Volume D->E F Determine Inflection Point (pKa = pH at 1/2 equivalence) E->F

Caption: Workflow for Potentiometric pKa Determination.

Melting Point: An Indicator of Purity and Solid-State Form

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C).[17] A broad melting range often indicates the presence of impurities.[18] Therefore, melting point determination is a fundamental technique for assessing purity and for characterizing the solid-state form of a compound.

Data Summary: Melting Point
ParameterMethodReported ValueSignificance
Melting PointCapillary Method205-210°C (for the un-protected 3-aminooxetane-3-carboxylic acid)[19]Primary indicator of purity. The Boc-protected version is expected to have a different, likely lower, melting point.
Experimental Protocol: Capillary Melting Point Determination

This is the most common and pharmacopeia-accepted method for determining the melting point of a powdered solid.[17][20]

Causality and Self-Validation: A slow heating rate (1-2°C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[20] An initial rapid determination can be performed to find the approximate range, followed by a slower, more precise measurement for validation.[18]

Methodology:

  • Sample Preparation: Ensure the sample is finely powdered and completely dry.[17][20]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Tap the sealed bottom of the tube on a hard surface to pack the powder down into a compact column 2-4 mm high.[20]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Heating: Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.

  • Measurement: Decrease the heating rate to 1-2°C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Chemical Stability: Ensuring Integrity and Shelf-Life

Stability testing is a crucial component of drug development, providing essential information about how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors like temperature, humidity, and light.[21][][23] These studies are vital for determining appropriate storage conditions, re-test periods, and shelf-life.[23][24] For N-Boc-3-aminooxetane-3-carboxylic acid, key potential degradation pathways include the acid-catalyzed hydrolysis of the Boc group and potential instability of the strained oxetane ring under harsh conditions.

Experimental Protocol: General Stability Assessment

This protocol outlines a foundational approach to assessing the stability of a new chemical entity.

Causality and Self-Validation: The use of control samples stored under ideal conditions (e.g., -20°C, desiccated, dark) provides a baseline against which to compare stressed samples. Analyzing samples at multiple time points allows for the determination of degradation kinetics, validating the stability profile over time.

Methodology:

  • Sample Preparation: Weigh equal amounts of the compound into multiple vials suitable for the chosen storage conditions.

  • Condition Exposure: Store sets of vials under various conditions as per ICH guidelines, for example:

    • Long-Term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH[]

    • Photostability: Exposure to a controlled light source.

    • Control: -20°C in a desiccator.

  • Time Points: Pull samples from each condition at predetermined time points (e.g., 0, 1, 3, 6 months).

  • Analysis: Analyze each sample for:

    • Appearance: Note any changes in color or physical form.

    • Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Purity is often assessed by peak area percentage.

  • Data Evaluation: Compare the purity of the stressed samples to the time-zero and control samples. A significant decrease in purity or the appearance of new peaks indicates degradation.

Caption: General Workflow for API Stability Testing.

References

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). [Link]

  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29). [Link]

  • Stability Testing: The Crucial Development Step. (2020, March 2). Pharmaceutical Technology. [Link]

  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. (2025, February 15). EPRA JOURNALS. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications. [Link]

  • In vitro solubility assays in drug discovery. (2008, November 15). PubMed. [Link]

  • LogP and logD calculations. Chemaxon. [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Development of Methods for the Determination of pKa Values. (2011, June 29). PMC. [Link]

  • Melting point determination. SSERC. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). ACS Publications. [Link]

  • Melting point determination. University of Alberta. [Link]

  • Melting Point Determination. Lambda Photometrics. [Link]

  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. (2017, October 13). Journal of Chemical Education. [Link]

  • Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025, September 27). [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • An improved method for predicting logP. The University of Texas at Austin. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2024, January 19). PMC. [Link]

  • 3-(boc-amino)oxetane-3-carboxylic acid (C9H15NO5). PubChemLite. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023, September 7). ACS Publications. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009, March 6). PubMed. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023, September 7). Semantic Scholar. [Link]

  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. (2010, October 1). PMC. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Application of Bioisosteres in Drug Design. (2012, May 7). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022, June 29). ACS Publications. [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (2016, May 11). PMC. [Link]

  • (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. [Link]

Sources

Spectroscopic Profiling and Analytical Validation of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of strained four-membered heterocycles into molecular scaffolds has revolutionized modern medicinal chemistry. Specifically, the oxetane ring serves as a highly effective bioisostere for geminal dimethyl and carbonyl groups, offering enhanced metabolic stability, reduced lipophilicity, and improved aqueous solubility[1]. As a Senior Application Scientist, I have structured this technical guide to provide an authoritative, in-depth analysis of the spectroscopic properties of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (CAS: 2012574-78-4). This whitepaper details the causality behind its unique nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures, alongside self-validating experimental protocols designed for rigorous structural elucidation.

Structural Dynamics & Spectroscopic Causality

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid ( C9​H15​NO5​ , MW: 217.22 g/mol ) is a chiral bicyclic-like system (due to internal hydrogen bonding) featuring a strained four-membered oxetane ring, a Boc-protected amine at the C3 position, and a carboxylic acid at the C2 position. The inherent ring strain (~107 kJ/mol) and the strong electron-withdrawing nature of the ring oxygen fundamentally alter the local electronic environment, leading to highly distinct spectroscopic shifts[2][3].

High-Resolution 1H and 13C NMR Spectroscopy

The NMR profile of this compound is heavily influenced by the anisotropic deshielding cone of the oxetane oxygen and the adjacent carbonyl groups. We utilize DMSO- d6​ as the solvent of choice because its strong hydrogen-bonding capability sharpens the exchangeable -NH and -COOH protons, allowing for precise integration and structural confirmation[2].

Table 1: Predicted & Extrapolated 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
~12.50Broad Singlet (br s)1H-COOHHighly deshielded acidic proton. Broadening is due to rapid chemical exchange, stabilized by DMSO hydrogen bonding.
~7.50Doublet (d)1H-NH (Boc)Deshielded by the adjacent carbamate carbonyl. Exhibits vicinal coupling ( 3J ) with the C3 methine proton.
~5.10Doublet (d)1HC2-H (Oxetane)Most deshielded ring proton. It is situated between two strongly electronegative groups (ring oxygen and carboxylic acid), pulling electron density away from the nucleus[2].
~4.70Doublet of Doublets (dd)1HC4-Ha (Oxetane)Diastereotopic proton adjacent to the ring oxygen. Exhibits geminal coupling ( 2J ) with C4-Hb and vicinal coupling ( 3J ) with C3-H.
~4.40Doublet of Doublets (dd)1HC4-Hb (Oxetane)Diastereotopic partner to C4-Ha. The chemical shift difference arises from its spatial relationship (cis/trans) to the bulky Boc group at C3.
~4.20Multiplet (m)1HC3-H (Oxetane)Complex splitting due to coupling with C2-H, C4-Ha, C4-Hb, and the -NH proton.
~1.40Singlet (s)9H-C( CH3​ ) 3​ (Boc)Sharp, intense singlet typical of the tert-butyl group, unaffected by the ring strain.

Table 2: Predicted & Extrapolated 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)AssignmentCausality / Mechanistic Rationale
~172.0-COOH CarbonylTypical range for carboxylic acids. Slightly shielded compared to ketones due to resonance donation from the hydroxyl oxygen[2].
~155.0Boc Carbamate C=OCharacteristic carbamate resonance.
~82.0C2 (Oxetane)Highly deshielded sp3 carbon due to the inductive effects of both the ring oxygen and the -COOH group.
~78.0Boc Quaternary CDeshielded by the adjacent carbamate oxygen.
~76.0C4 (Oxetane)Deshielded by the adjacent ring oxygen.
~52.0C3 (Oxetane)Standard shift for an aliphatic carbon attached to a nitrogen atom.
~28.0Boc Methyls (3x)Typical highly shielded aliphatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for validating the orthogonal functional groups without the interference of solvent exchange seen in NMR.

Table 3: Key FT-IR Vibrational Modes (ATR Mode)

Wavenumber ( cm−1 )IntensityAssignmentCausality
3300 - 3400Medium, SharpN-H StretchIndicates the secondary amine of the Boc group.
2500 - 3200Broad, StrongO-H StretchHydrogen-bonded carboxylic acid dimer formation in the solid state.
1710 - 1730StrongC=O Stretch (Acid)Carbonyl stretching of the carboxylic acid.
1680 - 1700StrongC=O Stretch (Boc)Carbamate carbonyl stretching.
980 - 990MediumC-O-C (Oxetane)Characteristic "ring breathing" mode of the strained four-membered oxetane ether[3].

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T) , analytical workflows must be self-validating. A protocol is only as reliable as its internal controls.

NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration (Self-Validation):

    • Perform 3D gradient shimming on the Z-axis.

    • Validation Check: Ensure the TMS peak full-width at half-maximum (FWHM) is <1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous, which will obscure the complex multiplet splitting of the oxetane C3 proton.

  • Acquisition Parameters: Run a standard 1D 1 H sequence (e.g., zg30 on Bruker systems) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure complete relaxation of the Boc methyl protons.

  • Data Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation. Phase and baseline correct manually.

HRMS (ESI-TOF) Workflow
  • Sample Preparation: Prepare a 1 μg/mL solution in LC-MS grade 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Lock-Mass Calibration (Self-Validation): Infuse Leucine Enkephalin ( m/z 556.2771) simultaneously via a dual-spray source.

    • Validation Check: The instrument must continuously correct the mass axis against this known standard to achieve a mass accuracy of <5 ppm.

  • Acquisition: Operate in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

Visualizations & Logical Relationships

To synthesize the analytical logic, the following diagrams map the experimental workflow and the specific mass spectrometric fragmentation pathways of the molecule.

Workflow A Sample Preparation (3-Boc-aminooxetane-2-carboxylic acid) B 1H & 13C NMR (DMSO-d6, TMS internal std) A->B 15 mg / 0.6 mL C FT-IR Spectroscopy (ATR mode, background subtracted) A->C Solid State D HRMS (ESI-TOF) (Positive Ionization Mode) A->D 1 µg/mL in ACN/H2O E Data Synthesis & Structural Validation B->E Shift/Coupling Data C->E Vibrational Modes D->E Exact Mass (<5 ppm)

Multiplexed spectroscopic workflow for the structural validation of oxetane derivatives.

Fragmentation M Parent Ion [M+H]+ m/z 218.10 F1 Loss of t-Butyl cation (-C4H8) m/z 162.04 M->F1 -56 Da (Isobutene) F2 Loss of CO2 (Decarboxylation) m/z 118.05 F1->F2 -44 Da (CO2) F3 Oxetane Ring Opening & Cleavage F2->F3 Strain Relief

Proposed ESI-MS/MS fragmentation pathway for 3-(Boc-amino)oxetane-2-carboxylic acid.

Conclusion

The spectroscopic characterization of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid requires a nuanced understanding of how four-membered ring strain and adjacent electronegative heteroatoms perturb standard analytical signals. By employing high-resolution NMR in hydrogen-bonding solvents, ATR-FTIR for orthogonal functional group verification, and lock-mass calibrated HRMS, researchers can establish a self-validating analytical framework. This rigorous approach ensures the absolute structural integrity of oxetane building blocks before their integration into complex pharmaceutical pipelines[1][4].

References

  • Benchchem.4-Oxooxetane-2-carboxylic Acid (Spectroscopic Data & Ring Strain).
  • ACS Organic Letters.Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes.
  • MDPI.Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.
  • PharmaBlock.Oxetanes in Drug Discovery (Whitepaper).

Sources

Introduction: From Obscurity to a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: The Discovery and Strategic Application of Oxetane-Containing Amino Acids in Modern Drug Development

For over a century following their initial preparation, oxetanes—strained four-membered oxygen-containing heterocycles—remained largely a chemical curiosity, relegated to the periphery of synthetic and medicinal chemistry.[1] This landscape began to shift dramatically in the early 21st century, sparking an "oxetane rush" within the drug discovery community.[2][3] Pioneering studies revealed the oxetane motif's remarkable ability to serve as a bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl moieties, while imparting significant and often transformative improvements to a molecule's physicochemical profile.[2][3][4][5][6]

This guide provides a comprehensive technical overview of a specialized subclass within this renaissance: oxetane-containing amino acids. These building blocks have emerged as powerful tools for researchers, scientists, and drug development professionals, offering novel strategies to overcome long-standing challenges in peptide and small molecule therapeutics.[5][7] We will explore their discovery, delve into the synthetic methodologies that enable their creation, and analyze their profound impact on molecular properties, from peptide conformation to the pharmacokinetic profiles of clinical candidates.

The "Rediscovery" of the Oxetane Ring: A Paradigm Shift

The contemporary interest in oxetanes was ignited by seminal reports from the laboratories of Erick M. Carreira and collaborators, who systematically investigated their potential in medicinal chemistry.[2][3] Their work demonstrated that the strained ring was not merely a synthetic novelty but a strategic tool for molecular design.

Bioisosterism: The Key to Unlocking Potential

The initial breakthrough was the recognition of the oxetane ring as a viable surrogate for two ubiquitous chemical groups:

  • gem-Dimethyl Groups: Replacing a gem-dimethyl group with an oxetane ring was shown to effectively block metabolically vulnerable positions without the typical increase in lipophilicity, a common drawback of adding alkyl groups.[5]

  • Carbonyl Groups: The oxetane was proposed as a non-classical isostere for ketones and amides. It mimics the dipole moment, geometry, and hydrogen-bonding capacity of a carbonyl while significantly enhancing metabolic stability.[5][6]

This concept of bioisosterism provided the foundational logic for incorporating oxetanes into drug candidates.

G cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement GemDimethyl gem-Dimethyl Group (Metabolically Labile) Oxetane Oxetane Motif (Metabolically Stable, Polar, H-Bond Acceptor) GemDimethyl->Oxetane Blocks Metabolism Maintains Lipophilicity Carbonyl Carbonyl Group (Metabolically Labile, H-Bond Acceptor) Carbonyl->Oxetane Enhances Stability Mimics H-Bonding

Caption: Bioisosteric replacement strategy using the oxetane motif.

Impact on Physicochemical Properties

The incorporation of an oxetane ring triggers profound and predictable changes in key drug-like properties, which underpins its value in medicinal chemistry programs.

PropertyImpact of Oxetane IncorporationRationale
Aqueous Solubility Significantly IncreasedThe polar ether oxygen enhances hydrogen bonding with water.[1][8]
Lipophilicity (LogD) Generally DecreasedThe polarity of the motif reduces partitioning into organic phases.[2]
Metabolic Stability Markedly ImprovedThe strained ring is resistant to common metabolic pathways like CYP450 oxidation.[1][5][8]
Amine Basicity (pKa) ReducedThe inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa of adjacent amines.[2][8]
Molecular Geometry Increased Three-DimensionalityThe sp³-hybridized carbons introduce a defined, non-planar structure.[2][8]

This ability to fine-tune multiple parameters simultaneously makes the oxetane a powerful module for lead optimization. For instance, reducing the basicity of a key amine can mitigate off-target hERG channel activity, a common safety concern in drug development.[8]

Core Building Blocks: The Synthesis of Oxetane-Containing Amino Acids

The practical application of these concepts hinges on the efficient synthesis of versatile building blocks. Among the most important are the 3-substituted oxetane amino acids.

Key Intermediate: 3-Aminooxetane-3-carboxylic acid

A foundational building block is 3-aminooxetane-3-carboxylic acid, a conformationally constrained structural analogue of glycine.[9] Its constrained nature makes it a valuable tool for probing receptor binding pockets, and it has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex.[9]

The synthesis of this and related amino acids typically proceeds through a key intermediate, an oxetane Michael acceptor, which is readily prepared from oxetan-3-one.[5]

G Start Oxetan-3-one HWE Horner-Wadsworth-Emmons (HWE) Reaction Start->HWE Intermediate tert-butyl 2-(oxetan-3-ylidene)acetate (Michael Acceptor) HWE->Intermediate AzaMichael Aza-Michael Addition Intermediate->AzaMichael FinalProduct Protected 3-Aminooxetane Amino Acid Derivative AzaMichael->FinalProduct Deprotection Deprotection FinalProduct->Deprotection AminoAcid 3-Aminooxetane-3-carboxylic acid Deprotection->AminoAcid Reagent1 Phosphonate Reagent (e.g., tert-butyl 2-(triethylphosphoryl)acetate) Reagent1->HWE Reagent2 Amine Nucleophile Reagent2->AzaMichael

Sources

A Technical Guide to 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid: A Novel Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led to a growing interest in strained heterocyclic systems. Among these, the oxetane ring has emerged as a particularly valuable motif in modern medicinal chemistry. This guide provides an in-depth technical overview of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid, a conformationally constrained amino acid analogue that offers a unique combination of structural rigidity and favorable physicochemical properties. We will explore its synthesis, key attributes, and strategic application in the design of next-generation therapeutics, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the Oxetane Motif in Medicinal Chemistry

The incorporation of small, strained rings into drug candidates is a powerful strategy to modulate a molecule's three-dimensional structure and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[1][2][3]

The key advantages conferred by the oxetane moiety include:

  • Improved Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in the aqueous solubility of the parent molecule. This is a critical parameter for improving oral bioavailability.[2][4]

  • Enhanced Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, offering a strategic advantage in blocking sites of oxidative metabolism.[1][4]

  • Modulation of Lipophilicity: The replacement of a gem-dimethyl group with an oxetane can lead to a reduction in lipophilicity (LogD), which is often beneficial for improving the overall drug-like properties of a compound.[4]

  • Vectorial Exit Points for Scaffolding: The non-planar, three-dimensional nature of the oxetane ring provides unique exit vectors for substituent placement, allowing for a more thorough exploration of chemical space and optimization of target engagement.[1][5]

  • pKa Attenuation: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, a useful tactic for mitigating issues associated with high basicity, such as hERG channel inhibition.[1][4]

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid harnesses these benefits within a constrained amino acid scaffold, making it a highly attractive building block for the synthesis of novel peptides, peptidomimetics, and other complex molecules with improved therapeutic potential.

Physicochemical Properties and Synthesis

The title compound, with a molecular formula of C9H15NO5 and a molecular weight of 217.22 g/mol , is a chiral molecule.[6][7] The stereochemistry at the 2 and 3 positions of the oxetane ring is critical for its application in stereospecific molecular recognition. The (2R, 3S) and (2S, 3R) diastereomers are of particular interest in the synthesis of bioactive compounds.[3][4][8]

Synthesis of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid

While a single, universally adopted synthetic route is not extensively documented, a robust and stereoselective synthesis can be designed based on established methodologies for related oxetane amino acids. A common strategy involves the cyclization of a suitably protected 3-hydroxy-2-amino acid precursor.[6]

The following is a representative, multi-step synthesis protocol:

Scheme 1: Representative Synthesis of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid

Synthesis_Scheme start Protected 3-hydroxy-2-amino acid ester oxetane_ester Oxetane amino ester start->oxetane_ester Step 1 step1 1. Mesylation/Tosylation 2. Base-mediated cyclization oxetane_acid Oxetane amino acid oxetane_ester->oxetane_acid Step 2 step2 Ester Hydrolysis final_product 3-((tert-Butoxycarbonyl)amino) oxetane-2-carboxylic acid oxetane_acid->final_product Step 3 step3 Boc Protection ((Boc)2O, base) Boc_SPPS_Workflow start Resin-Bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Coupling of Oxetane Amino Acid (HBTU/HOBt, DIEA in DMF) neutralization->coupling washing Washing coupling->washing next_cycle Repeat Cycle or Cleavage washing->next_cycle

Sources

Conformational Analysis of Boc-Protected Oxetane Amino Acids: A Structural and Synthetic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of oxetane rings into peptide scaffolds and small-molecule drugs has revolutionized modern medicinal chemistry. Acting as highly effective bioisosteres for carbonyl and gem-dimethyl groups, oxetanes impart profound physicochemical benefits, including enhanced aqueous solubility, modulated basicity, and improved metabolic stability. However, the true complexity of oxetane amino acids lies in their unique conformational dynamics.

As a Senior Application Scientist, I present this technical guide to elucidate the structural behavior of Boc-protected oxetane amino acids. By coupling rigorous synthetic protocols with advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations, we can decode the non-canonical folding patterns dictated by this highly strained heterocycle.

Structural Dynamics & Physicochemical Impact

The oxetane ring is not entirely flat; it adopts a rigid and slightly puckered conformation with an angle of approximately 8.7° (1)[1]. When an oxetane is incorporated into an aliphatic chain or peptide backbone, it fundamentally alters the conformational landscape of the molecule.

Helical Disruption and Novel Folding

In standard peptide backbones, replacing a carbonyl with a 3-amino oxetane introduces a distinct kink in the helical axis, which disrupts canonical (i, i + 4) hydrogen bonding in favor of new, short-range hydrogen bonds (2)[2]. However, in highly controlled oligomeric systems, such as oxetane β -amino acid hexamers, NMR and computational analyses have identified well-defined left-handed helical structures stabilized by 10-membered hydrogen-bonded rings or zig-zag 8-helix conformations (3)[3]. The incorporation of an oxetane generally favors synclinal (gauche) rather than antiplanar arrangements of the chain (4)[4].

Modulation of Physicochemical Properties

The inductive electron-withdrawing effect of the oxetane oxygen significantly reduces the pKa​ of adjacent basic amines—by approximately 2.7 units at the α -position and 1.9 units at the β -position (5)[5]. Furthermore, substituting a highly lipophilic gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to more than 4000, while concurrently reducing the rate of metabolic degradation (4)[4].

Relationships Root Oxetane Amino Acid Substitution Prop1 Electron-Withdrawing Inductive Effect Root->Prop1 Prop2 sp3 Hybridization & Puckered Ring (8.7°) Root->Prop2 Prop3 Dipole Modulation Root->Prop3 Out1 Reduced Amine pKa Prop1->Out1 Out2 Altered Exit Vectors (Sulfonamide-like) Prop2->Out2 Out3 Increased Aqueous Solubility Prop3->Out3

Logical mapping of oxetane structural properties to physicochemical outcomes.

Comparative Analysis: Oxetanes vs. Amides vs. Sulfonamides

Amino-oxetanes are frequently utilized as amide replacements in drug design. While they successfully mimic the hydrogen-bond acceptor and donor capabilities of amides, their topological and rotational profiles are markedly different (6)[6]. Amino-oxetanes possess a significantly lower barrier to rotation, allowing them to freely rotate in aqueous environments, whereas benzamides remain conformationally restricted (7)[7]. Because of their preferred gauche conformation, the torsion angles and exit vectors of amino-oxetanes are topologically more akin to sulfonamides than to planar amides (6)[6].

Quantitative Comparison Table
PropertyBenzamide (Reference)Amino-OxetaneSulfonamide
Geometry / Hybridization Planar ( sp2 )Puckered 8.7° ( sp3 )Tetrahedral ( sp3 )
Rotational Barrier High (Conformationally restricted)Low (Freely rotating in water)Low
Preferred Conformation AntiplanarGauche (Synclinal)Gauche
Aqueous Solubility BaselineUp to 4000x IncreaseVariable
Hydrogen Bonding Strong Donor/AcceptorStrong Donor/AcceptorWeaker Acceptor
Amine Basicity ( pKa​ shift) N/AReduced by ~2.7 units ( α )N/A

Experimental Workflows & Self-Validating Protocols

To accurately determine the conformation of oxetane amino acids, the amine terminus is typically protected with a tert-butyloxycarbonyl (Boc) group. The Boc group serves a dual purpose: it prevents unwanted side reactions and provides a bulky steric constraint that locks the molecule into observable folded states. Furthermore, the Boc carbamate NH acts as a critical hydrogen-bond donor for structural elucidation.

Workflow A Synthesis of Boc-Protected Oxetane Amino Acid B Solution-State NMR (NOESY, ROESY, TOCSY) A->B Purified Sample C DFT Computational Modeling (B3LYP/6-31G*) B->C Distance Constraints D Conformational Assignment (e.g., 8-Helix, 10-Membered Ring) C->D Energy Minimized Structures

Workflow for the conformational analysis of oxetane amino acids.

Protocol 3.1: Synthesis & Boc-Protection of Oxetane Amino Acids

Causality: Oxetanes are highly susceptible to acid-catalyzed ring opening. Therefore, all protection steps must strictly utilize mild basic conditions to preserve the integrity of the 4-membered ring.

  • Amine Installation: Convert the oxetane precursor (e.g., an oxetan-3-one derivative) to the corresponding amine via reductive amination or azide displacement followed by reduction (e.g., using H2​/Pd or Staudinger conditions).

  • Boc Protection: Dissolve the crude amino-oxetane in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA) to maintain basicity, followed by dropwise addition of 1.1 equivalents of di-tert-butyl dicarbonate ( Boc2​O ).

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3​ (avoid acidic washes like 1M HCl, which will degrade the oxetane). Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

  • Validation Checkpoint: The 1H NMR spectrum must exhibit a sharp 9H singlet at ~1.4 ppm (confirming Boc installation) and characteristic AB spin systems integrating to 4H between 4.5–5.0 ppm (confirming the intact oxetane ring).

Protocol 3.2: Conformational Analysis via NMR & DFT

Causality: To observe intramolecular hydrogen bonding, the analysis must be performed in non-polar, non-competing solvents. Polar solvents like DMSO−d6​ will outcompete internal H-bonds, linearizing the molecule and masking the true folded state.

  • Sample Preparation: Dissolve the purified Boc-protected oxetane amino acid in CDCl3​ or C6​D6​ at a concentration of 10-20 mM.

  • Variable Temperature (VT) NMR: Acquire 1H NMR spectra at 5 K intervals from 298 K to 328 K. Calculate the temperature coefficient ( Δδ/ΔT ) of the Boc-NH proton.

    • Diagnostic: A coefficient <2.0 ppb/K indicates the NH proton is shielded from the solvent and is participating in a strong intramolecular hydrogen bond.

  • 2D NMR Acquisition: Perform NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments with mixing times optimized between 200-400 ms. Extract cross-peak volumes to calculate interproton distances based on the r−6 dependence.

  • DFT Optimization: Construct the molecule in silico. Run a conformational search followed by Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G(d,p) basis set. Apply the Polarizable Continuum Model (PCM) for chloroform to mimic experimental conditions.

  • Validation Checkpoint: The theoretical interproton distances extracted from the global minimum DFT model must match the NOE-derived experimental distances within a strict 0.5 Å margin of error. If they align, the 3D geometry (e.g., a 10-membered H-bonded ring) is definitively validated.

References

  • PharmaBlock. "Oxetanes in Drug Discovery." PharmaBlock Whitepapers.
  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications.
  • Burkhard, J. A., et al. "Oxetanes in Drug Discovery Campaigns." PMC - NIH.
  • ResearchGate. "Helical conformations in oxetane β-amino acid hexamers.
  • ChemRxiv. "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.
  • ACS Publications. "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison." Journal of Medicinal Chemistry.
  • RSC Advances. "Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.

Sources

The Oxetane Motif in Medicinal Chemistry: A Bioisosteric Paradigm for Physicochemical Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the oxetane ring—a highly strained, four-membered oxygen-containing heterocycle—was viewed primarily as an academic curiosity or a fragile synthetic intermediate. Today, it is recognized as a privileged scaffold in modern drug discovery[1]. The regulatory approval of rilzabrutinib in 2025 validated the oxetane motif in a fully synthetic commercial drug, cementing its role in the medicinal chemist's toolbox[1],[2].

As a Senior Application Scientist, I frequently encounter lead compounds suffering from "molecular obesity": high lipophilicity, poor aqueous solubility, and rapid metabolic clearance. The strategic incorporation of an oxetane ring serves as a structural panacea. By acting as a three-dimensional bioisostere for both gem-dimethyl and carbonyl groups, oxetanes allow researchers to fine-tune physicochemical properties without drastically altering the spatial geometry of the pharmacophore[3],[4].

The Physicochemical Rationale: Causality in Bioisosterism

The power of the oxetane motif lies in its ability to simultaneously modulate multiple physicochemical parameters. The causality behind these improvements is rooted in the unique electronic and steric properties of the strained ring.

  • Replacing gem-Dimethyl Groups: A gem-dimethyl moiety is often added to block metabolic soft spots (e.g., cytochrome P450 oxidation) or to lock a molecule into a bioactive conformation. However, this invariably increases lipophilicity (logP), which can lead to off-target toxicity and poor solubility. Replacing it with a 3,3-disubstituted oxetane maintains the exact steric volume but introduces a highly polar oxygen atom[5]. This polarity disrupts lipophilic crystal lattice packing, lowering logD and boosting aqueous solubility by up to 4,000-fold[4].

  • Replacing Carbonyls (Ketones/Amides): Carbonyls are planar (sp²) and possess electrophilic carbons and acidic α-protons, making them susceptible to aldo-keto reductases and enolization-driven degradation. An oxetane acts as a non-planar (sp³) bioisostere. It maintains a comparable dipole moment and hydrogen-bond accepting capability but completely removes the electrophilic and acidic liabilities, thereby conferring profound metabolic stability[5],[6].

  • Modulating Amine Basicity: The highly electronegative oxygen atom within the strained oxetane ring exerts a powerful negative inductive effect (-I) that propagates through the short σ-bonding framework. Placing an oxetane α to an amine can reduce the amine's pKa by ~2.5 units (making it ~500 times less basic)[3]. This is a critical tactic for mitigating hERG channel liability and improving target selectivity[7].

Quantitative Data Profiling

The following table summarizes the causal impact of oxetane substitution compared to traditional motifs.

Propertygem-Dimethyl MotifOxetane MotifCarbonyl MotifCausality of Shift
Lipophilicity (logD) High (+0.5 to +1.0)Low (-0.5 to 0)Low (-0.5 to 0)The ethereal oxygen introduces a strong local dipole, reducing overall lipophilicity[8].
Aqueous Solubility PoorExcellent (up to 4000x increase)ModerateDisruption of lipophilic packing; enhanced hydrogen-bond acceptance[4].
Metabolic Stability High (Blocks CYP oxidation)High (Blocks CYP oxidation)Low (Prone to reduction)Fully sp³-hybridized; lacks α-protons and electrophilic carbon[6].
Amine Basicity (adjacent) Negligible effectReduces pKa by ~2.5 unitsForms neutral amideStrong negative inductive effect (-I) of the oxetane oxygen[3].

Lead Optimization & Target Integration

The integration of oxetanes into lead optimization workflows has proven successful across multiple therapeutic areas, including oncology and neurology[1]. For example, in the development of BACE1 inhibitors for Alzheimer's disease, replacing a gem-dimethyl group with an oxetane not only maintained biochemical potency but significantly improved selectivity against acetylcholinesterase (AChE) by attenuating the basicity of a nearby piperidine nitrogen[7].

Similarly, in the oncology space, oxetane-containing candidates like GDC-0349 leverage the motif to optimize physicochemical properties while effectively inhibiting the PI3K-Akt-mTOR signaling pathway[5].

G A Lead Compound (High Lipophilicity / Rapid Clearance) B Identify Metabolic Soft Spots (e.g., gem-dimethyl, carbonyl) A->B C In Silico Profiling (Calculate logD, pKa, PSA) B->C D Oxetane Bioisosteric Replacement (Williamson / Paternò-Büchi) C->D E In Vitro Validation (Microsomal Stability, Solubility) D->E F Optimized Candidate (Enhanced PK/PD Profile) E->F

Caption: Lead optimization workflow utilizing oxetane bioisosteric replacement.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP2 to PIP3 Conversion PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT mTOR mTOR Complex Activation AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif GDC Oxetane-Containing Inhibitor GDC->mTOR Direct Inhibition

Caption: PI3K-Akt-mTOR pathway targeted by oxetane-containing kinase inhibitors.

Self-Validating Synthetic Protocols

A historical bottleneck in oxetane chemistry was the perceived instability of the ring to acidic conditions. This is a misconception; 3,3-disubstituted oxetanes are remarkably stable because the trajectory for external nucleophiles to access the C–O σ* antibonding orbital is sterically blocked[3]. The following protocols are designed as self-validating systems, ensuring high yields through strict mechanistic control.

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Williamson Etherification

This is the most robust method for de novo oxetane construction from 1,3-diol precursors[9].

  • Selective Activation (Tosylation):

    • Action: To a solution of 3,3-disubstituted-1,3-propanediol in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (2.0 eq) and p-toluenesulfonyl chloride (TsCl) (1.05 eq). Stir at 0 °C, then warm to room temperature overnight[9].

    • Causality: Temperature control is strictly maintained at 0 °C during addition to ensure mono-tosylation. Excess TsCl or elevated initial temperatures lead to di-tosylation, which destroys the cyclization precursor. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

  • Intramolecular Cyclization:

    • Action: Isolate the mono-tosylate. Dissolve in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Warm to room temperature and reflux for 4–6 hours.

    • Causality: NaH deprotonates the remaining free hydroxyl group, generating a highly nucleophilic alkoxide. Reflux conditions provide the necessary thermodynamic activation energy to overcome the ~26 kcal/mol Baeyer ring strain associated with closing the four-membered ring.

  • Quench and Isolation:

    • Action: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and concentrate[9].

    • Causality: NH₄Cl provides a mild, buffered proton source to neutralize unreacted NaH without creating a highly acidic environment that could prematurely open the newly formed oxetane ring.

Protocol 2: Strain-Release Modular Synthesis of Amino-Oxetanes

Amino-oxetanes are highly prized as amide bioisosteres, but traditional syntheses are notoriously difficult. This modern two-step protocol utilizes stable Mannich adducts[10].

  • Adduct Formation:

    • Action: React a secondary amine (e.g., 4-phenylpiperidine) and benzotriazole with oxetan-3-one at room temperature.

    • Causality: The reaction exploits the strain relief of the exocyclic double bond of oxetan-3-one, driving the formation of a stable benzotriazole-based Mannich adduct without the need for aggressive, equilibrium-shifting water removal[10].

  • Organometallic Displacement:

    • Action: Treat the isolated adduct with a magnesium-based (hetero)aryl or alkyl Grignard reagent.

    • Causality: The benzotriazole acts as an excellent leaving group, allowing the organometallic reagent to displace it smoothly, yielding a highly functionalized amino-oxetane with broad functional group tolerance[10].

Future Directions

While 3-substituted and 3,3-disubstituted oxetanes currently dominate clinical pipelines, the frontier of oxetane chemistry is expanding toward 2-substituted derivatives. Recent breakthroughs in visible-light-mediated photoredox catalysis have enabled the decarboxylative generation of α-oxy radicals from oxetane-2-carboxylic acids. These transient radicals undergo efficient Giese addition to activated olefins, providing a complementary and powerful framework for generating novel 2-oxetane building blocks[11]. As synthetic accessibility continues to improve, the inclusion of these complex, three-dimensional motifs in drug discovery campaigns will only accelerate.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach Source: Angewandte Chemie International Edition URL:[Link]

  • Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals Source: Journal of Organic Chemistry / Nature Communications (via PMC) URL:[Link]

  • Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles Source: BenchChem URL
  • 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties Source: BenchChem URL
  • Tert-butyl 2-(oxetan-3-ylidene)
  • Source: PMC (National Institutes of Health)

Sources

Isomeric forms of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Isomeric Forms of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its unique conformational properties and ability to act as a "polar non-basic" scaffold can significantly improve the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides an in-depth technical analysis of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid, a bifunctional building block possessing two stereocenters. We will explore the critical aspects of its stereoisomerism, propose robust methodologies for isomer separation and characterization, and discuss the profound implications of stereochemistry in the context of drug discovery and development. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights for professionals working on the cutting edge of pharmaceutical science.

The Oxetane Motif: A Privileged Scaffold in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for navigating and optimizing chemical space. Among these, the oxetane ring is particularly noteworthy. Unlike more lipophilic carbocyclic analogs like cyclobutane, the oxygen atom in the oxetane ring imparts a degree of polarity and can act as a hydrogen bond acceptor. This often leads to improved aqueous solubility, a critical parameter for drug bioavailability, without introducing unwanted basicity that can lead to off-target effects. The rigid, three-dimensional structure of the oxetane ring also allows for precise vectoral projection of substituents, enabling chemists to fine-tune interactions with biological targets.

The subject of this guide, 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid, represents a versatile building block. The carboxylic acid at the C2 position provides a handle for amide bond formation or other conjugations, while the Boc-protected amine at the C3 position offers a latent nucleophile that can be revealed for subsequent synthetic transformations. The true complexity and utility of this molecule, however, lie in its stereochemistry.

Structural Analysis and Stereoisomerism

The core structure of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid contains two adjacent stereogenic centers at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These enantiomeric pairs are diastereomers of each other.

The relative orientation of the substituents at C2 and C3 defines the diastereomeric relationship:

  • trans isomers: The carboxylic acid and the amino group are on opposite faces of the oxetane ring. This set includes the (2R, 3S) and (2S, 3R) enantiomers.

  • cis isomers: The carboxylic acid and the amino group are on the same face of the oxetane ring. This set includes the (2R, 3R) and (2S, 3S) enantiomers.

Each of these four isomers is a unique chemical entity with distinct three-dimensional arrangements. In a biological system, these structural differences can lead to vastly different pharmacological and toxicological profiles, making their separation and individual characterization a non-negotiable aspect of drug development.

G T1 (2R, 3S) T2 (2S, 3R) T1->T2 C1 (2R, 3R) T1->C1 Diastereomers C2 (2S, 3S) T1->C2 Diastereomers T2->C1 T2->C2 Diastereomers C1->C2 Enantiomers

Caption: Isomeric relationships of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid.

Isomer Separation: A Critical Workflow

Assuming a synthetic route produces a mixture of diastereomers and/or enantiomers, their separation is paramount. Chiral chromatography is the industry-standard technique for this purpose.

Diastereomer Separation

Cis and trans diastereomers have different physical properties (e.g., polarity, melting point, solubility). Therefore, they can often be separated using standard achiral chromatography techniques such as flash column chromatography on silica gel or reverse-phase HPLC. The significant difference in the spatial arrangement of the polar carboxylic acid and NHBoc groups typically results in differential interaction with the stationary phase, allowing for separation.

Enantiomer Separation (Chiral Chromatography)

Separating enantiomers requires a chiral environment. This is achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of small molecules and represent the first line of approach.

Protocol: Chiral HPLC Method Development for Enantiomeric Resolution

This protocol outlines a systematic approach to developing a method for separating the enantiomers of a single diastereomer (e.g., the trans pair).

Objective: To achieve baseline resolution (Rs > 1.5) of the two enantiomers.

Instrumentation: Analytical HPLC system with UV detector.

Step 1: Column and Mobile Phase Screening

  • Rationale: The choice of CSP and mobile phase is the most critical factor. Screening a diverse set of columns and mobile phases maximizes the chances of finding a successful separation.

  • Procedure:

    • Select a set of 3-4 polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID).

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like ethanol or isopropanol.

    • Screen each column with a primary set of mobile phases:

      • Normal Phase: Heptane/Isopropanol (IPA) with a small amount of additive (e.g., 0.1% Trifluoroacetic Acid (TFA) for the acidic analyte). Start with a 90:10 ratio and run a gradient to 50:50.

      • Polar Organic Mode: Acetonitrile (ACN)/Methanol (MeOH) with 0.1% additive (e.g., formic acid or diethylamine, depending on analyte properties).

      • Reverse Phase: ACN/Water with 0.1% TFA or Formic Acid.

Step 2: Method Optimization

  • Rationale: Once initial "hits" are identified, the separation can be fine-tuned to improve resolution, reduce run time, and enhance peak shape.

  • Procedure:

    • Optimize Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent (e.g., for Heptane/IPA, test 95/5, 90/10, 85/15, 80/20).

    • Vary the Additive: If peak tailing is observed, screen different acidic or basic additives. For a carboxylic acid, acidic additives like TFA or formic acid are generally preferred.

    • Adjust Flow Rate: Lowering the flow rate can sometimes increase resolution, at the cost of longer run times.

    • Adjust Temperature: Column temperature affects solvent viscosity and mass transfer kinetics. Test temperatures between 25°C and 40°C.

G cluster_workflow Chiral Separation Workflow A Analyte Mixture (e.g., trans-isomers) B Step 1: Screen CSPs & Mobile Phases A->B C Separation Achieved? B->C C->B No (Select new CSPs) D Step 2: Optimize Mobile Phase, Temp, Flow C->D Yes E Baseline Resolution (Rs > 1.5) D->E

Caption: Systematic workflow for chiral HPLC method development.

Spectroscopic and Analytical Characterization

Once the isomers are separated, their structures must be unequivocally confirmed. A combination of analytical techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing diastereomers.

  • ¹H NMR: The key diagnostic is the coupling constant (³JH2,H3) between the protons at C2 and C3.

    • For cis isomers , the dihedral angle between these protons is typically close to 90°, resulting in a small coupling constant, often in the range of 1-4 Hz.

    • For trans isomers , the dihedral angle is closer to 180° or 0°, leading to a larger coupling constant, typically in the range of 6-10 Hz.

  • Nuclear Overhauser Effect (NOE): For the cis isomer, an NOE correlation should be observed between the C2 and C3 protons, indicating their spatial proximity. This correlation would be absent or very weak for the trans isomer.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule, verifying its chemical formula. All four isomers will have the identical mass.

Data Summary

The table below summarizes the expected analytical data for the isomeric pairs.

Parameter Diastereomer Set Expected Observation Rationale
Retention Time (Achiral HPLC) cis vs. transDifferent retention times.Diastereomers have different physical properties and interact differently with the stationary phase.
Retention Time (Chiral HPLC) EnantiomersIdentical on achiral column; Different on chiral column.Enantiomers have identical physical properties but interact differently with a chiral environment.
Mass Spectrum (m/z) All IsomersIdentical [M+H]⁺ or [M-H]⁻Isomers have the same molecular weight.
¹H NMR (³JH2,H3) cis IsomersSmall coupling constant (e.g., 1-4 Hz).Dihedral angle ~90°.
trans IsomersLarge coupling constant (e.g., 6-10 Hz).Dihedral angle ~180° or 0°.
¹H NOESY/ROESY NMR cis IsomersStrong correlation between H2 and H3.Protons are on the same face of the ring and spatially close.
trans IsomersWeak or no correlation between H2 and H3.Protons are on opposite faces of the ring and spatially distant.

Implications for Drug Development: The Stereochemical Imperative

The central dogma of stereochemistry in pharmacology is that biological systems—enzymes, receptors, ion channels—are inherently chiral. As a result, different stereoisomers of a drug molecule often exhibit profound differences in their biological activity. This phenomenon is known as eudismic ratio, which quantifies the difference in pharmacological activity between enantiomers.

  • Eutomer: The more potent stereoisomer.

  • Distomer: The less potent stereoisomer.

In some cases, the distomer is simply inactive. However, in more problematic scenarios, the distomer can contribute to undesirable side effects, exhibit a different pharmacological activity altogether, or be metabolized into toxic byproducts. A classic example is Thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic.

Therefore, regulatory agencies like the FDA mandate a thorough investigation of each stereoisomer in a new drug candidate. It is no longer acceptable to develop a racemic or diastereomeric mixture without first isolating each isomer and characterizing its individual pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. The use of a single, pure stereoisomer is now the industry standard, making the synthetic and analytical techniques described herein fundamental to modern drug development.

Conclusion

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid is a valuable but complex chemical building block defined by its stereochemistry. A successful research or development program utilizing this scaffold requires a rigorous and systematic approach to the separation and characterization of its four distinct stereoisomers. Distinguishing between the cis and trans diastereomers is readily achievable through NMR analysis of proton coupling constants, while the resolution of the corresponding enantiomers relies on robust chiral chromatography methods. By investing in this detailed characterization early in the discovery process, scientists can make more informed decisions, mitigate risks associated with unwanted isomeric activity, and ultimately accelerate the development of safer and more effective medicines.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Challenge. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: A Review of the Most Common and Recently Developed Materials. Molecules, 24(6), 1092. [Link]

  • Fieser, L. F., & Fieser, M. (1959). Steroids. Reinhold Publishing Corporation. (Note: While a direct link to this book is not available, the principles of using coupling constants for stereochemical assignment in cyclic systems are foundational and widely cited in organic chemistry textbooks and literature. This reference serves as a placeholder for this fundamental principle.)
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

Methodological & Application

Application Note: Synthesis Protocol for 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (N-Boc-oxetin)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (Molecular Formula: C₉H₁₅NO₅) Application: Chiral building block for peptidomimetics, bioisosteric replacement (gem-dimethyl/carbonyl), and drug discovery.

Introduction & Strategic Rationale

The incorporation of oxetane rings into pharmaceutical candidates has become a highly successful strategy to modulate physicochemical properties. Oxetanes serve as metabolically stable, polar bioisosteres for gem-dimethyl groups and carbonyls, frequently improving aqueous solubility and reducing lipophilicity without sacrificing structural integrity[1][2].

The target compound, 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (commonly referred to as N -Boc-oxetin), is a protected derivative of the natural product oxetin—the first reported natural product containing an oxetane ring, originally isolated from Streptomyces sp.[1][3]. While early syntheses of oxetin relied on lengthy (>10 steps) Williamson etherifications from chiral sugar pool precursors[1][4], modern protocols leverage the Paternò–Büchi photochemical [2+2] cycloaddition . This application note details a highly scalable, atom-economical route to N -Boc-oxetin based on the validated methodology by Kassir et al.[5][6].

Mechanistic Insights: The Paternò–Büchi Cycloaddition

To synthesize the highly strained four-membered oxetane core, the protocol employs a photochemical [2+2] cycloaddition between an electron-rich alkene ( N -vinylformamide) and a carbonyl compound (n-butyl glyoxylate)[6][7].

Causality in Reaction Design:

  • Excitation & Intersystem Crossing: Irradiation with a 400 W medium-pressure Hg lamp excites the glyoxylate carbonyl to its singlet state (S₁), which rapidly undergoes intersystem crossing to the reactive triplet state (T₁)[8][9].

  • Biradical Formation: The T₁ carbonyl attacks the electron-rich alkene, forming a 1,4-biradical intermediate. The regioselectivity of this attack is governed by the "most stable biradical rule," ensuring the formation of the 2,3-disubstituted oxetane rather than the 2,4-isomer[8][9].

  • Stereochemical Outcome: Because the triplet biradical is long-lived enough to allow bond rotation before spin inversion and ring closure, the reaction inherently yields a mixture of cis and trans diastereomers (~1:1 ratio)[1][10]. Subsequent chiral resolution is required to isolate specific enantiomers (e.g., the natural (2R,3S) configuration)[1].

Experimental Workflow & Visualization

The following diagram illustrates the logical progression from raw precursors to the enantiomerically pure N -Boc-oxetin.

SynthesisWorkflow R1 Precursors: N-Vinylformamide & n-Butyl Glyoxylate PB Photochemical [2+2] Cycloaddition (Paternò-Büchi) R1->PB 400W Hg Lamp MeCN, 24h Int Intermediate: Butyl 3-formamido- -oxetane-2-carboxylate PB->Int Flash Chromatography Deprot Global Deprotection & Boc-Protection (LiOH, then Boc₂O) Int->Deprot Base Hydrolysis Prod Target Molecule: N-Boc-oxetin (C₉H₁₅NO₅) Deprot->Prod Chiral HPLC Resolution

Figure 1: Synthetic workflow for 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid via Paternò-Büchi cycloaddition.

Step-by-Step Experimental Protocol

Note: Oxetanes are sensitive to strongly acidic conditions, which can trigger ring-opening. Maintain pH control during workup phases.

Step 1: Preparation of n-Butyl Glyoxylate

Rationale: n-Butyl glyoxylate is preferred over methyl glyoxylate due to its lower volatility and higher stability during photochemical irradiation.

  • Dissolve di-n-butyl tartrate (1.0 equiv) in anhydrous diethyl ether (Et₂O) and cool to 0 °C under an argon atmosphere.

  • Add periodic acid dihydrate (H₅IO₆, 1.0 equiv) in small portions over 1 hour to control the exothermic oxidative cleavage[6].

  • Stir the mixture for an additional 5 hours at room temperature.

  • Filter the suspension through a pad of Celite/Na₂SO₄ to remove iodate byproducts.

  • Concentrate the filtrate under reduced pressure and distill over P₂O₅ (18 mmHg, 70 °C) to yield pure n-butyl glyoxylate as a colorless oil[6].

Step 2: Paternò–Büchi Photocycloaddition
  • Prepare a solution of n-butyl glyoxylate (1.0 equiv) and N -vinylformamide (2.0 equiv) in anhydrous acetonitrile (MeCN)[6][11].

  • Transfer the solution to a cylindrical immersion photochemical reactor. Degas the system with a steady stream of argon for 30 minutes to prevent oxygen-mediated quenching of the triplet state[11].

  • Irradiate the solution for 24 hours using a 400 W medium-pressure Hg lamp fitted with a Pyrex filter (λ > 280 nm) and a water-cooling jacket to maintain ambient temperature[11].

  • Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate butyl 3-formamidooxetane-2-carboxylate.

Step 3: Global Deprotection and Boc-Protection

Rationale: Basic hydrolysis is utilized to cleave both the formyl and butyl ester groups simultaneously without risking acid-catalyzed oxetane ring scission[1].

  • Dissolve the isolated oxetane intermediate in a THF/H₂O mixture.

  • Add Lithium Hydroxide (LiOH, 3.0 equiv) and stir at 40 °C until complete consumption of the starting material is observed via TLC/LC-MS. This yields the free 3-aminooxetane-2-carboxylic acid[1].

  • Cool the reaction to 0 °C. Adjust the pH to ~8.5 using 1M HCl (add dropwise to avoid localized high acidity).

  • Add Triethylamine (Et₃N, 2.0 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Stir at room temperature for 12 hours.

  • Wash the aqueous layer with Et₂O to remove unreacted Boc₂O. Carefully acidify the aqueous layer to pH 3-4 with 1M citric acid, and extract with Ethyl Acetate (EtOAc).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield racemic N -Boc-oxetin[6].

Step 4: Chiral Resolution
  • Dissolve the racemic N -Boc-oxetin in a suitable HPLC eluent (e.g., Hexane/Isopropanol).

  • Inject onto a preparative chiral HPLC column (e.g., Lux Cellulose-1 or equivalent)[1].

  • Collect the separated fractions corresponding to the (2R,3S), (2S,3R), (2S,3S), and (2R,3R) stereoisomers. Evaporate to yield the enantiomerically pure target compounds[1][12].

Quantitative Data Summary

The following table summarizes the expected yields and stereochemical metrics across the synthetic workflow, establishing a baseline for process validation.

Reaction StepSubstratesKey Reagents & ConditionsExpected YieldDiastereomeric Ratio
Precursor Synthesis Di-n-butyl tartrateH₅IO₆, Et₂O, 0 °C to RT85 – 88%N/A
Photocycloaddition N -Vinylformamide + n-Butyl glyoxylate400 W Hg lamp, MeCN, 24 h40 – 50%~1:1 (cis:trans)
Deprotection & Protection Butyl 3-formamidooxetane-2-carboxylate1. LiOH, THF/H₂O 2. Boc₂O, Et₃N, pH 8.580 – 90%Retained
Resolution Racemic N -Boc-oxetinChiral HPLC (Lux Cellulose)~10% (Per pure isomer)>99% ee

References

  • Kassir, A. F., Ragab, S. S., Nguyen, T. A. M., Charnay-Pouget, F., Guillot, R., Scherrmann, M.-C., Boddaert, T., & Aitken, D. J. (2016). Synthetic Access to All Four Stereoisomers of Oxetin. The Journal of Organic Chemistry, 81(20), 9983-9991.[Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.[Link]

  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428.[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Naysmith, B. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.[Link]

  • Pospíšil, J., & Sato, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101.[Link]

Sources

Application Notes: Strategic Incorporation of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxetane Motif as a Tool for Peptide Innovation

In the field of medicinal chemistry and drug development, the strategic modification of peptides with non-natural amino acids is a cornerstone for enhancing therapeutic properties.[1][2][3] The incorporation of unique structural motifs can profoundly influence a peptide's conformation, metabolic stability, and target-binding affinity.[4] Among these motifs, the oxetane ring has emerged as a particularly valuable tool.[5][6][7] This small, four-membered ether is not merely a steric placeholder but an active modulator of physicochemical properties. Its inherent polarity, hydrogen bond accepting capability, and sp3-rich character can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability by shielding adjacent amide bonds from enzymatic degradation.[5][6][7]

This guide provides a detailed protocol and technical considerations for the incorporation of a specific oxetane-containing building block, 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid , into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. This particular building block offers a unique conformational constraint at the peptide backbone, making it an intriguing candidate for designing novel peptidomimetics with improved pharmacological profiles.[8]

Physicochemical Properties and Handling

Understanding the properties of the building block is critical for its successful application. The Boc-protected oxetane amino acid presents challenges related to steric hindrance, which must be addressed through optimized coupling conditions.

PropertyValueSource/Notes
IUPAC Name 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid
Abbreviation Boc-Oxa-OHProposed for ease of use
Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM (with base)Typical for protected amino acids
Storage Store at 2-8°C, desiccatedTo prevent degradation

Core Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely used Fmoc/tBu strategy.[9][10] The key to success is the use of potent activating reagents and potentially longer coupling times to overcome the steric bulk of the oxetane residue.

Materials and Reagents
  • Resin: Rink Amide or 2-Chlorotrityl chloride resin appropriate for the desired C-terminus.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). N-Methyl-2-pyrrolidone (NMP) is recommended for difficult couplings.[11]

  • Deprotection Solution: 20% Piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.

  • Oxetane Building Block: 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid.

  • Coupling Reagents:

    • High-Potency: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5) or similar standard cocktail.

  • Precipitation/Washing: Cold diethyl ether.

Step-by-Step Synthesis Cycle

This protocol outlines a single coupling cycle for incorporating the Boc-Oxa-OH building block.

  • Resin Preparation:

    • Swell the chosen resin in DMF for at least 30 minutes in a suitable reaction vessel.

    • If starting a new synthesis, load the first Fmoc-amino acid according to standard procedures for the selected resin.[12]

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes. Drain.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Boc-Oxa-OH (The Critical Step):

    • Pre-activation: In a separate vial, dissolve Boc-Oxa-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF or NMP. Add DIPEA (6-10 equivalents) to the solution. Allow this pre-activation mixture to stand for 1-5 minutes.[11]

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for a minimum of 2-4 hours at room temperature. For particularly difficult sequences, overnight coupling may be necessary.[11]

    • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.

    • Double Coupling (if necessary): Drain the reaction vessel and repeat step 3 with a fresh solution of activated Boc-Oxa-OH.

    • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Peptide Elongation:

    • For subsequent amino acids, repeat the deprotection (Step 2) and coupling (Step 3, using standard Fmoc-amino acids) cycle until the desired sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[9]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Workflow Visualization

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Boc-Oxa-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Complete Boc-Oxa-Peptide-Resin Kaiser->Complete Negative DoubleCouple Repeat Coupling Kaiser->DoubleCouple Positive Complete->Deprotection Continue Elongation DoubleCouple->Coupling

Caption: SPPS cycle for incorporating Boc-Oxa-OH.

Mechanism and Key Considerations for Success

  • Steric Hindrance: The primary challenge with 3-aminooxetane-2-carboxylic acid derivatives is the steric bulk surrounding the carboxylic acid and the secondary amine once incorporated. This slows down the coupling reaction. The use of powerful aminium/uronium or phosphonium-based coupling reagents like HATU, HCTU, or PyBOP is essential to form a highly reactive activated ester capable of overcoming this steric barrier.[11] Standard carbodiimide reagents like DIC are often insufficient.[11]

  • Reaction Time and Temperature: Standard coupling times of 1-2 hours may be inadequate. It is crucial to allow for extended reaction times (4 hours to overnight) and to verify completion with a ninhydrin test.[11] For extremely difficult couplings, microwave-assisted SPPS (MA-SPPS) can be highly effective in driving the reaction to completion quickly.[13]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further hinder coupling. NMP is often superior to DMF for its solvating properties, especially for longer or more hydrophobic peptides.[11]

  • Impact on Peptide Structure: The incorporation of an oxetane ring into the peptide backbone induces a significant conformational constraint. It can act as a turn-inducing element, which can be beneficial for creating structured peptides or macrocycles.[14][15] This structural alteration is a key reason for using this building block, but it can also contribute to aggregation during synthesis if not managed properly.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete reaction due to steric hindrance; Peptide aggregation; Inactive coupling reagents.Perform a second coupling with fresh reagents. Switch to NMP as the solvent. Increase coupling time to overnight. Consider using microwave-assisted synthesis.
Low Yield of Crude Peptide Incomplete couplings throughout the synthesis; Premature cleavage from resin (if using highly labile resin like 2-Cl-Trityl).Optimize coupling for each step. Ensure proper handling of the resin to avoid acidic conditions that could cause premature cleavage.
Deletion Sequences in Mass Spec Incomplete coupling at one or more steps.Re-evaluate the coupling strategy for the specific deletion site. A double coupling should be standard practice for the oxetane amino acid and other bulky residues.
Peptide Aggregation Hydrophobic sequence; On-resin secondary structure formation.Use chaotropic salts (e.g., LiCl) in the coupling mixture. Synthesize at a slightly elevated temperature (non-microwave). Incorporate backbone-disrupting elements like pseudoprolines if the sequence allows.

References

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. Google AI.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. National Institutes of Health.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (CHEMBL5634110) - ChEMBL. EMBL-EBI.
  • Development of oxetane modified building blocks for peptide synthesis. RSC Publishing.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed. National Institutes of Health.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace.
  • Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed. National Institutes of Health.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters.
  • Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters - ACS Publications.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
  • Amino Acid Derivatives for Peptide Synthesis. Various.
  • Additional oxetane modified macrocycles made using SPPS. ResearchGate.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society - ACS Publications.
  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
  • Macrocyclisation of small peptides enabled by oxetane incorporation. RSC Publishing.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Various.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. National Institutes of Health.

Sources

Application Note: Analytical Characterization of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profile

The incorporation of strained, four-membered oxetane rings into peptidomimetics and small-molecule drugs has emerged as a premier strategy to improve metabolic stability, increase aqueous solubility, and modulate lipophilicity. Specifically, 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (Boc-aminooxetane-2-carboxylic acid) serves as a conformationally restricted, highly polar bioisostere for standard amino acids[1].

Because the oxetane ring introduces unique steric and electronic constraints, and the molecule lacks a strong UV chromophore, traditional analytical workflows must be heavily adapted. This application note details the causal reasoning and step-by-step protocols required to rigorously characterize this molecule, ensuring structural integrity, isomeric purity, and suitability for downstream Solid-Phase Peptide Synthesis (SPPS).

Table 1: Physicochemical Specifications
ParameterSpecification
Chemical Name 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid
Molecular Formula C₉H₁₅NO₅
Molecular Weight 217.22 g/mol
Common Stereoisomers (2S,3S), (2R,3S), (2S,3R), (2R,3R)[2]
CAS Number 2012574-78-4 (for the 2S,3S isomer)[3]

Analytical Workflow Architecture

To establish a self-validating characterization pipeline, orthogonal analytical techniques must be employed. Relying solely on one method can lead to false-positive purity assessments due to the "invisible" nature of aliphatic impurities.

Workflow A Boc-Aminooxetane Carboxylic Acid B LC-HRMS / CAD (Purity & Exact Mass) A->B Aliquoting C 1H & 13C NMR (Structural & Stereochemical) A->C Dissolution in CDCl3 D Chiral HPLC (Enantiomeric Excess) A->D Direct Injection E Validated Building Block for SPPS B->E C->E D->E

Fig 1. Comprehensive analytical workflow for the characterization of Boc-aminooxetane derivatives.

Chromatographic Purity & Mass Confirmation (LC-MS/CAD)

The Causality of the Method

Standard amino acid analysis often relies on pre- or post-column derivatization (e.g., with OPA or AQC) because aliphatic amino acids lack extended conjugated π-systems[4],[5]. However, because the amine in this molecule is protected by a Boc group, standard amine-reactive derivatization will fail[1]. Furthermore, UV detection at 210 nm is highly susceptible to baseline drift from mobile phase absorbance.

Solution: We utilize Charged Aerosol Detection (CAD) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) . CAD provides a uniform, mass-based response independent of chromophores, while MS provides exact mass confirmation. We use 0.1% Formic Acid in the mobile phase to suppress the ionization of the carboxylic acid, keeping it in its protonated, hydrophobic state to prevent peak tailing on the C18 column.

Self-Validating Protocol: LC-MS/CAD

System Validation Check: Always run a blank injection (50:50 MeOH/H₂O) immediately prior to the sample. If a peak appears in the CAD trace but lacks an MS footprint in the sample run, it flags a non-ionizable impurity (e.g., inorganic salts from synthesis), preventing false-purity assumptions.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of Boc-aminooxetane-2-carboxylic acid.

  • Dissolution: Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) to yield a 1 mg/mL stock.

  • Homogenization: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Injection: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Elution: Execute the gradient specified in Table 2 at a flow rate of 0.4 mL/min.

  • Detection: Monitor CAD signal (evaporation temperature 35°C) and ESI- MS for the [M-H]⁻ ion (m/z 216.1).

Table 2: LC-MS/CAD Gradient Parameters
Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)
0.0955
1.0955
6.0595
8.0595
8.1955
10.0955

Structural Elucidation via NMR Spectroscopy

The Causality of the Method

The rigid, four-membered oxetane ring imposes distinct dihedral angles. Nuclear Magnetic Resonance (NMR) is strictly required to differentiate between cis and trans diastereomers (e.g., 2S,3S vs. 2S,3R)[1]. We specifically select CDCl₃ over protic solvents to prevent the exchange of the carbamate NH proton, which is a critical diagnostic signal for confirming the integrity of the Boc protection.

Self-Validating Protocol: NMR Spectroscopy

System Validation Check: The integration of the Boc tert-butyl singlet (9H) serves as an internal quantitative reference against the oxetane ring protons (total 4H). A deviation from the exact 9:4 ratio immediately flags the presence of truncated impurities, Boc-deprotected species, or residual solvents.

Step-by-Step Methodology:

  • Weigh 10–15 mg of the compound into a clean glass vial.

  • Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Swirl gently until the solid is completely dissolved.

  • Transfer the clear solution to a high-quality 5 mm NMR tube.

  • Acquire ¹H NMR (minimum 16 scans, relaxation delay 2s) and ¹³C NMR (minimum 512 scans) at 298 K.

  • For absolute stereochemical confirmation, acquire a 2D NOESY spectrum to observe spatial correlations between the C2 and C3 protons.

Table 3: Key NMR Diagnostic Signals (Expected)
NucleusShift (ppm)MultiplicityAssignment
¹H 1.45Singlet (9H)tert-Butyl group (Boc)
¹H 4.60 - 5.10Multiplets (3H)Oxetane ring protons (C4-H₂, C2-H)
¹H 5.20 - 5.50Multiplet (1H)Oxetane ring proton (C3-H)
¹³C 28.3Singlettert-Butyl methyl carbons
¹³C 80.5SingletQuaternary carbon (Boc)
¹³C ~155.0SingletCarbamate carbonyl (Boc)
¹³C ~173.0SingletCarboxylic acid carbonyl

Deprotection & Stability Monitoring

During peptide synthesis, the Boc group must be selectively removed under acidic conditions to expose the free amino group for subsequent amide coupling[1]. The oxetane ring is inherently strained and can be susceptible to ring-opening under excessively harsh Lewis acid conditions. Therefore, monitoring the precise kinetics of Trifluoroacetic acid (TFA) cleavage is vital.

Deprotection N1 Boc-Oxetane-OH (Intact) N2 TFA / DCM (Acidic Cleavage) N1->N2 N3 Free Oxetane Amine (TFA Salt) N2->N3 N4 Amide Coupling (HATU/DIPEA) N3->N4

Fig 2. Logical sequence for Boc deprotection and subsequent peptide coupling monitoring.

Monitoring Protocol: To monitor this reaction analytically, aliquots of the reaction mixture (TFA/DCM) are taken at 15-minute intervals, quenched in cold diethyl ether to precipitate the free amine TFA salt, and analyzed via the LC-MS method described in Section 3. The disappearance of the m/z 216.1 [M-H]⁻ peak and the emergence of the highly polar, early-eluting free amine peak (m/z 118.1 [M+H]⁺) confirms successful deprotection without oxetane ring degradation.

References

  • Shimadzu. Analytical Methods for Amino Acids - High Performance Liquid Chromatography. Available at: [Link]

Sources

Application Note: Boc-Deprotection Strategies for Oxetane-Containing Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The incorporation of oxetanes into peptide backbones and side chains has emerged as a transformative strategy in modern drug development. Functioning as premier bioisosteres for carbonyl groups and gem-dimethyl motifs, oxetanes enhance metabolic stability, increase aqueous solubility, and favorably alter the conformational landscape of peptidomimetics[1]. However, synthesizing these modified peptides—particularly when utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy—presents a unique chemoselectivity challenge[2].

The four-membered oxetane ring possesses a ring strain of approximately 25.5 kcal/mol. Furthermore, its strained C–O–C bond angle effectively exposes the oxygen lone pairs, making the oxetane an exceptionally strong hydrogen-bond acceptor and Lewis base[3]. Consequently, the acidic conditions typically required for Boc removal risk protonating the oxetane oxygen, which can trigger unwanted ring-opening, polymerization, or adduct formation[4]. This application note provides field-proven, mechanistically grounded protocols to achieve quantitative Boc deprotection while preserving the structural integrity of the oxetane ring.

Mechanistic Insights: The Causality of Oxetane Stability

A common misconception in peptide chemistry is that oxetanes are as acid-labile as epoxides. In reality, oxetanes exhibit surprising kinetic stability under moderately acidic conditions[5]. The causality behind this stability lies in the puckered conformation of the oxetane ring (a puckering angle of ~8.7°) and the steric hindrance that impedes the trajectory required for nucleophilic attack[3].

Ring-opening is not caused by acid alone; it requires a bipartite mechanism:

  • Protonation: The oxetane oxygen must be protonated to form a highly reactive oxetanium ion.

  • Nucleophilic Attack: A nucleophile must attack the adjacent carbon (SN2) or trap a transient carbocation (SN1).

The Core Strategy: By utilizing non-nucleophilic acids (such as Trifluoroacetic acid, TFA) or conducting the reaction in strictly anhydrous, non-nucleophilic solvents (like dichloromethane or dioxane), the rate of ring-opening is drastically suppressed. Empirical data demonstrates that oxetanes can survive exposure to 10 equivalents of TFA for up to 22 hours without degradation[5], and standard laboratory protocols utilizing HCl/Dioxane or TFA/DCM for 1 hour are exceptionally well-tolerated[6]. However, the introduction of nucleophilic scavengers (e.g., water, thiols) or elevated temperatures during deprotection will rapidly catalyze oxetane degradation[4].

Quantitative Data: Deprotection Condition Matrix

The following table summarizes the compatibility of various Boc-deprotection conditions with oxetane-containing substrates, derived from consolidated stability studies[6][7].

Deprotection MethodReagents & SolventsTemperatureTimeOxetane StabilityBoc Cleavage Yield
Standard TFA 50% TFA in DCM0 °C to RT1–2 hHigh>95%
Dilute TFA 10–20% TFA in DCMRT2–4 hExcellent>90%
Anhydrous HCl 4M HCl in DioxaneRT1 hExcellent>95%
Mild Lewis Acid TMSOTf, 2,6-Lutidine0 °C1–2 hExcellent>85%
Aqueous Mineral Acid 6M HCl (aq)Reflux>1 hPoor (Ring Opens)N/A

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed to be self-validating systems. By integrating specific analytical checkpoints, researchers can immediately diagnose whether chemoselectivity has been achieved.

Protocol A: Controlled TFA/DCM Deprotection (Solution Phase)

This is the standard approach for most oxetane-containing peptides, balancing rapid Boc cleavage with oxetane preservation[7].

  • Preparation: Dissolve the Boc-protected oxetane-peptide (0.1 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

  • Acid Addition: Add anhydrous Trifluoroacetic acid (TFA, 0.5 mL to 2.0 mL, depending on desired concentration) dropwise over 2 minutes.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1 to 3 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Success: The presence of the target[M+H]⁺ mass.

    • Failure (Degradation): A mass shift of +114 Da indicates TFA-mediated ring-opening (trifluoroacetate adduct formation). A shift of +18 Da indicates hydrolytic ring-opening. If degradation is observed, immediately proceed to Protocol C for future batches.

  • Workup: Once complete, evaporate the volatiles under a gentle stream of N₂. Do not apply heat.

  • Isolation: Triturate the resulting residue with cold diethyl ether (3 × 5 mL) to precipitate the deprotected peptide as a TFA salt. Centrifuge and decant the ether.

Protocol B: Anhydrous HCl/Dioxane Deprotection

An excellent alternative when TFA salts are undesirable or when the oxetane exhibits sensitivity to TFA[6].

  • Preparation: Dissolve the peptide (0.1 mmol) in a minimal amount of anhydrous DCM (0.5 mL).

  • Acid Addition: Add 4M HCl in anhydrous dioxane (2.0 mL) at room temperature.

  • Reaction: Stir vigorously for 1 hour. The deprotected peptide hydrochloride salt will often precipitate directly from the solution as the reaction progresses.

  • Isolation: Add cold diethyl ether (5 mL) to complete the precipitation. Filter or centrifuge to collect the solid peptide HCl salt. Wash with additional ether and dry under vacuum.

Protocol C: TMSOTf / 2,6-Lutidine (Orthogonal/Mild Approach)

For hypersensitive oxetane substrates or complex macrocyclic peptides where standard Brønsted acids cause backbone cleavage[4].

  • Preparation: Dissolve the Boc-peptide (0.1 mmol) in anhydrous DCM (3.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add 2,6-lutidine (0.3 mmol, 3.0 equiv) to serve as a non-nucleophilic acid scavenger.

  • Cooling: Cool the mixture to 0 °C.

  • Deprotection: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 mmol, 2.0 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1 to 2 hours. Monitor closely by TLC or LC-MS.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (2 mL). Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow & Decision Matrix

G cluster_conditions Boc-Deprotection Strategies Start Oxetane-Containing N-Boc Peptide Cond1 Method A: TFA / DCM (10-50% v/v, 1-3 h) Start->Cond1 Standard Cond2 Method B: HCl / Dioxane (4M, 1 h) Start->Cond2 Anhydrous Cond3 Method C: TMSOTf / Lutidine (Mild Lewis Acid) Start->Cond3 Highly Sensitive Outcome Target Free Amine (Intact Oxetane Ring) Cond1->Outcome T ≤ 25°C Degradation Oxetane Ring-Opening (Polymerization/Adducts) Cond1->Degradation Prolonged heating or strong nucleophiles Cond2->Outcome T = 0°C to RT Cond3->Outcome T = 0°C

Decision tree for selecting the optimal Boc-deprotection strategy for oxetane-containing peptides.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products Beilstein Journal of Organic Chemistry URL
  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space RSC Advances URL
  • Comprehensive oxetane building block's library: through a prism of 10 years' experience Enamine URL
  • Organic Letters (ACS Publications)
  • Chemical Reviews (ACS Publications)
  • Journal of Medicinal Chemistry (ACS Publications)
  • Google Patents (CN113056475A)

Sources

Application Notes & Protocols: Strategic Amine Basicity Modulation in Drug Discovery Using 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Amine Basicity in Medicinal Chemistry

Amines are ubiquitous functional groups in pharmaceuticals, often essential for target engagement and for conferring aqueous solubility. However, the basicity of these amines, quantified by their pKa, is a critical parameter that profoundly influences a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. High basicity can lead to undesirable effects such as rapid clearance, poor permeability, and off-target activities, including hERG channel inhibition, which poses a cardiotoxicity risk[1][2]. Consequently, the ability to finely tune amine basicity is a cornerstone of modern medicinal chemistry.

The oxetane ring has emerged as a powerful tool for this purpose.[1][3] This small, polar, three-dimensional heterocycle acts as a potent electron-withdrawing group, significantly reducing the basicity of nearby amines.[3][4][5] This modulation is not only effective but also predictable, depending on the topological distance between the oxetane and the amine.[3][4] By incorporating 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid, researchers can strategically introduce an amino-oxetane motif that attenuates the basicity of a target amine while potentially improving other physicochemical properties like solubility and metabolic stability.[4][5][6]

This guide provides a comprehensive overview of the mechanism, protocols, and practical considerations for using this versatile building block to modify amine basicity in drug discovery campaigns.

Physicochemical Properties and Strategic Advantages

Incorporating an oxetane adjacent to an amine leverages the powerful inductive electron-withdrawing effect of the ring's oxygen atom.[3] This effect propagates through the sigma bonds, decreasing the electron density on the nitrogen atom and thereby lowering its ability to accept a proton, resulting in a lower pKa.

Key Advantages of the Oxetane Motif:

  • Significant pKa Reduction: Placing an oxetane ring alpha (α) to an amine can reduce its pKa by approximately 2.7 units. The effect decreases with distance, with a reduction of about 1.9 units at the beta (β) position and 0.7 units at the gamma (γ) position.[1][3]

  • Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of the parent molecule.[4][5]

  • Increased Three-Dimensionality: The sp3-rich, puckered structure of the oxetane ring increases the non-planarity of a molecule, which can lead to improved target selectivity and escape from "flatland" chemistry.[3]

  • Metabolic Stability: Oxetanes can serve as effective isosteres for metabolically labile groups like gem-dimethyl or carbonyl functionalities, often blocking sites of metabolic attack without unfavorably increasing lipophilicity.[1][3][4]

Properties of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid
PropertyValueSource
Molecular FormulaC₉H₁₅NO₅[ChemScene][7]
Molecular Weight217.22 g/mol [ChemScene][7]
Physical FormSolid[Sigma-Aldrich][8]
Purity≥97%[Sigma-Aldrich][8]
Storage2-8 °C, Sealed in dry conditions[ChemScene][7]
TPSA84.86 Ų[ChemScene][7]
XLogP30.36[ChemScene][7]

Experimental Design and Workflow

The overall strategy involves a two-step process: first, an amide coupling reaction to link the 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid to a primary or secondary amine of interest. This is followed by the deprotection of the tert-butoxycarbonyl (Boc) group to reveal the new, basicity-modulated amine.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Analysis Start Target Amine (R-NH₂) + 3-(Boc-amino)oxetane-2-carboxylic Acid Coupling HATU / DIPEA Anhydrous DMF, 0°C to RT Start->Coupling Intermediate Boc-Protected Amide Intermediate Coupling->Intermediate Deprotection TFA / DCM Room Temperature Intermediate->Deprotection FinalProduct Final Product with Modulated Amine Basicity Deprotection->FinalProduct Analysis Purification (HPLC) Characterization (LC-MS, NMR) pKa Measurement FinalProduct->Analysis

Caption: Overall experimental workflow for amine basicity modulation.

Detailed Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the solution-phase coupling of the oxetane carboxylic acid to a target amine using HATU, a highly efficient coupling reagent known for fast reaction times and suppression of racemization.[9][10]

Materials:

  • 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (1.0 eq)

  • Target primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solutions of NH₄Cl, NaHCO₃, and NaCl (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step forms the highly reactive OAt-active ester.[10]

  • Coupling Reaction: Add the target amine (1.1 eq), either neat or as a solution in a minimal amount of anhydrous DMF, to the activated acid mixture.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Sequentially wash the organic layer with saturated aq. NH₄Cl (to remove excess DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid and HOAt), and brine.[9]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude Boc-protected amide intermediate by flash column chromatography on silica gel.

Protocol 2: Boc Group Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the acid-labile Boc protecting group to yield the final amine as its TFA salt.[11][12]

Materials:

  • Boc-protected amide intermediate (from Protocol 1)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the Boc-protected intermediate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • TFA Addition: Cool the solution to 0 °C. Add TFA (typically 25-50% v/v, e.g., a 1:1 mixture of TFA:DCM) dropwise.[11] The reaction is often accompanied by the evolution of CO₂ and isobutylene gas.[13] Caution: Perform this step in a well-ventilated fume hood. Do not seal the reaction vessel.[13]

  • Deprotection: Remove the ice bath and stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Precipitation: Add cold diethyl ether to the resulting residue to precipitate the final amine product as its TFA salt.

  • Final Product: Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum. The product is typically used as the TFA salt or can be converted to the free base via an appropriate basic work-up or ion-exchange chromatography if required.

G reagents Reagents Carboxylic Acid (1 eq) Amine (1.1 eq) HATU (1.1 eq) DIPEA (3 eq) process Process Steps 1. Dissolve Acid + HATU in DMF 2. Cool to 0°C 3. Add DIPEA (Pre-activate) 4. Add Amine 5. Warm to RT, Stir 1-18h 6. Monitor by LC-MS 7. Aqueous Work-up 8. Purify (Chromatography) reagents:c->process reagents:n->process reagents:h->process reagents:d->process product Output Coupled Amide Product process->product:p

Caption: Step-by-step workflow for the HATU amide coupling reaction.

Mechanism of Basicity Attenuation

The reduction in pKa is a direct consequence of the electronegativity of the oxygen atom within the strained four-membered oxetane ring.

G cluster_amine Standard Alkylamine cluster_oxetane Oxetane-Modified Amine N1 R-CH₂-NH₂ Lp1 Lone Pair (High Density) Protonation1 Readily Protonated (Higher pKa) Lp1->Protonation1 High Availability O O C1 CH O->C1 Inductive Inductive σ-Withdrawal C2 CH₂ C1->C2 N2 R'-NH₂ C1->N2 C1->N2 δδ+ C3 CH₂ C2->C3 C3->O Lp2 Lone Pair (Reduced Density) Protonation2 Less Readily Protonated (Lower pKa) Lp2->Protonation2 Lower Availability Inductive->C1 δ+

Caption: Inductive effect of the oxetane ring on amine basicity.

The oxygen atom inductively withdraws electron density through the C-O and C-C sigma bonds. This effect reduces the electron density of the lone pair on the adjacent nitrogen atom, making it less available to accept a proton. This destabilizes the corresponding conjugate acid (R-NH₃⁺), thereby lowering the amine's pKa and making it less basic.[1][3]

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Jadhav, S. B., & Singh, S. K. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures. Retrieved from: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from: [Link]

  • SciSpace. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

  • YouTube. (2022). Boc Deprotection Mechanism. Available at: [Link]

  • PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from: [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. Retrieved from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-Amino-Oxetane Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amide coupling methodologies. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with highly strained, sterically hindered four-membered oxygen heterocycles.

Oxetanes are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl or carbonyl groups, offering improved physicochemical properties such as enhanced aqueous solubility and metabolic stability [8]. However, coupling 3-(Boc-amino)oxetane-3-carboxylic acid presents a severe synthetic challenge. The quaternary carbon at the C3 position creates extreme steric hindrance, rendering standard coupling conditions highly inefficient [2]. Furthermore, the strained oxetane ring introduces specific stability concerns during downstream processing [9].

This guide provides diagnostic troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yielding, reproducible couplings.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My standard EDC/HOBt coupling for Boc-amino-oxetane-3-carboxylic acid is failing or yielding <10%. Why is this happening? A: Standard carbodiimide reagents (EDC, DCC, DIC) lack the activation energy required to overcome the severe steric barrier imposed by the 3,3-disubstituted quaternary center of the oxetane ring [2]. While the O-acylisourea intermediate may form, the subsequent aminolysis is too slow. This kinetic stall leads to side reactions, such as hydrolysis back to the starting acid or rearrangement into an unreactive N-acylurea. Solution: You must switch to a more potent in-situ activating reagent, such as uronium salts (e.g., HATU) or phosphonium salts (e.g., PyAOP) [2].

Q2: I switched to HATU, but LCMS shows a major byproduct with a +98 Da mass addition to my amine, and my coupling yield is still low. How do I fix this? A: You are observing the "guanidylation trap" [1]. This occurs when your amine nucleophile reacts directly with the electrophilic carbon of the HATU reagent instead of the activated oxetane carboxylic acid. This forms a stable tetramethylguanidinium byproduct, permanently capping your amine [1]. This side reaction is highly prevalent with hindered acids because the initial carboxylate activation is slower than usual. Solution: Implement a strict pre-activation step . Allow the Boc-amino-oxetane carboxylic acid, HATU, and base to react for 2–5 minutes before introducing the amine [2]. This ensures the uronium salt is completely consumed to form the reactive OAt ester.

Q3: Why does HATU outperform HBTU for this specific oxetane substrate? A: The performance difference lies in the leaving group. HATU generates an OAt (7-azabenzotriazole) active ester, whereas HBTU generates an OBt (benzotriazole) ester. The adjacent nitrogen atom in the pyridine ring of the OAt ester provides "anchimeric assistance" (the 7-aza effect) [1]. This neighboring group effect facilitates hydrogen bonding with the incoming amine, drastically accelerating aminolysis kinetics and overcoming the steric bulk of the oxetane ring [1].

Q4: Even with HATU pre-activation, the coupling of my bulky secondary amine to the oxetane acid is stalled. What is the ultimate fallback? A: When coupling two extremely hindered partners (e.g., a 3,3-disubstituted oxetane acid to an α -branched secondary amine), even OAt active esters may be too bulky to allow nucleophilic attack. The solution is to convert the carboxylic acid into an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) [2]. Fluoride is an excellent leaving group and, being the smallest halogen, minimizes steric clash during the transition state [2].

Q5: Are there risks of oxetane ring-opening during the coupling or subsequent Boc deprotection? A: The oxetane ring is generally stable to the mildly basic conditions of amide coupling (e.g., DIPEA or collidine) [9]. However, it is highly sensitive to strong Lewis acids and prolonged exposure to strong Brønsted acids [9]. During the subsequent Boc deprotection step (typically using TFA), extended reaction times can lead to ring-opening. Solution: Strictly monitor the Boc deprotection time (maximum 1–2 hours at 0–25 °C) and utilize scavengers (such as TIPS or water) to suppress carbocation-mediated side reactions [9].

Part 2: Mechanistic & Troubleshooting Workflows

Understanding the logical flow of activation and troubleshooting is critical for optimizing hindered couplings.

HATUMechanism Acid Boc-amino-oxetane Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Oacyl O-Acyluronium Intermediate Carboxylate->Oacyl Nucleophilic Attack HATU HATU Reagent HATU->Oacyl ActiveEster OAt Active Ester (Anchimeric Assistance) Oacyl->ActiveEster Intercepted by HOAt Product Coupled Oxetane Amide ActiveEster->Product Aminolysis (7-Aza Effect) Amine Amine Nucleophile Amine->Product

Caption: Mechanism of HATU-mediated activation and the 7-aza effect for hindered oxetanes.

TroubleshootingWorkflow Start Low Yield in Oxetane Coupling CheckReagent Analyze Coupling Reagent Start->CheckReagent IsHATU Using Uronium/Phosphonium (e.g., HATU, PyAOP)? CheckReagent->IsHATU SwitchHATU Switch to HATU or PyAOP (OAt Active Esters) IsHATU->SwitchHATU No (Using EDC/DCC) CheckTime Optimize Reaction Time & Solvation IsHATU->CheckTime Yes IncreaseTime Increase Time (12-24h) or Use NMP/DCM Mix CheckTime->IncreaseTime Incomplete Conversion CheckActivation Switch to Acyl Fluoride (TFFH Activation) CheckTime->CheckActivation No Conversion (Extreme Sterics)

Caption: Troubleshooting workflow for optimizing sterically hindered oxetane coupling reactions.

Part 3: Quantitative Reagent Comparison

Selecting the right reagent requires balancing reactivity, steric tolerance, and the risk of side reactions. Use the table below to guide your optimization strategy.

Coupling ReagentActivation IntermediateRelative ReactivitySteric ToleranceGuanidylation RiskRecommended Use Case
EDC / HOBt OBt Active EsterLowPoorNoneUnhindered primary amines; generally fails for oxetanes.
HBTU OBt Active EsterModerateModerateHighRoutine couplings; suboptimal for 3,3-disubstituted oxetanes.
HATU OAt Active EsterVery HighHighHighFirst-line choice for Boc-amino-oxetane acids [1].
PyAOP OAt Active EsterVery HighHighNoneExcellent alternative to HATU if guanidylation persists [2].
TFFH Acyl FluorideExtremeVery HighNoneUltimate fallback for extremely hindered secondary amines [2].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via the listed validation checks.

Protocol A: HATU-Mediated Pre-Activation Coupling

Optimal for coupling Boc-amino-oxetane-3-carboxylic acid to primary or moderately hindered secondary amines.

  • Preparation: In an oven-dried vial under nitrogen, dissolve 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 equiv, typically 0.1–0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 1 minute to ensure complete deprotonation.

  • Pre-Activation: Add HATU (1.1 equiv) in one portion. Stir the reaction mixture at room temperature for exactly 3 to 5 minutes.

    • Self-Validation Check: Withdraw a 2 µL aliquot, dilute in MeCN, and analyze via LCMS. You must observe the complete disappearance of the starting acid mass and the appearance of the OAt active ester ( [M+H]+=Massacid​−18+135 ). Do not proceed until this intermediate is confirmed.

  • Nucleophile Addition: Once the active ester is confirmed, add the amine nucleophile (1.2 equiv).

  • Reaction Progression: Stir at room temperature for 2 to 12 hours. Monitor the disappearance of the OAt active ester via LCMS.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF/NMP), followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Acyl Fluoride Generation via TFFH

Reserved for extreme steric hindrance where Protocol A stalls at the active ester stage.

  • Preparation: Dissolve 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by TFFH (1.2 equiv). Stir at room temperature for 30–60 minutes.

    • Self-Validation Check: Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous Methanol. Analyze via LCMS. The presence of the methyl ester ( [M+H]+=Massacid​−17+31 ) confirms successful acyl fluoride generation. If unreacted acid remains, extend the activation time.

  • Coupling: Add the highly hindered amine (1.5 equiv). If the amine is a poor nucleophile, gentle heating (40 °C) may be applied. Stir for 12–24 hours.

  • Workup: Dilute with DCM, wash sequentially with 0.1 M HCl (use caution to minimize contact time to prevent oxetane degradation), saturated NaHCO3​ , and brine. Dry and concentrate.

References
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility, Peptide Chemistry,
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids, BenchChem,
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews, ACS Public
  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability, PMC,

Stability issues of the oxetane ring under acidic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Oxetane Ring Stability Under Acidic Conditions: Technical Support & Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in navigating the unexpected degradation of oxetane-containing compounds. While oxetanes are highly valued in medicinal chemistry as metabolically stable, lipophilicity-neutral bioisosteres for gem-dimethyl and carbonyl groups, their inherent ring strain (approx. 106 kJ/mol) makes them uniquely susceptible to acid-catalyzed ring-opening.

This guide is designed to provide you with mechanistic insights, diagnostic workflows, and self-validating protocols to ensure the integrity of your oxetane scaffolds during synthesis and biological evaluation.

Part 1: Mechanistic Insights & FAQs

Q1: Why do oxetanes degrade under acidic conditions, and what is the exact mechanism? A: The four-membered oxetane ring is highly strained. In an acidic environment, the Lewis basic ether oxygen is rapidly protonated to form an oxonium ion intermediate. This protonation severely weakens the adjacent C–O bonds, significantly lowering the activation energy required for nucleophilic attack. Depending on the substitution pattern, the ring opens via an SN2 mechanism (attack by external nucleophiles like water or halides) or an SN1 mechanism (if a stable carbocation can form) to relieve the ring strain[1].

Q2: How does the substitution pattern dictate the acid stability of my compound? A: Substitution is the most critical determinant of oxetane stability, dictating the trajectory of nucleophiles and the stability of intermediates:

  • 3,3-Disubstituted Oxetanes: These are generally the most robust. The substituents at the 3-position provide significant steric hindrance, physically blocking the trajectory of external nucleophiles attempting to attack the C–O σ* antibonding orbital[2].

  • 2-Monosubstituted & 2,2-Disubstituted Oxetanes: These are highly vulnerable to acidic degradation. Substituents at the 2-position can stabilize a transient carbocation, facilitating rapid SN1 ring-opening[3].

  • Internal Nucleophiles: Oxetanes with proximal nucleophiles (e.g., alcohols, amines, or carboxylic acids) are prone to intramolecular ring-opening. For example, oxetane-carboxylic acids easily isomerize into more stable lactones[2][4].

Q3: Are there specific reagents I should avoid during synthesis? A: Avoid strong Lewis acids (e.g., BF3·OEt2) unless ring-opening is your intended synthetic transformation. Lewis acids coordinate strongly to the oxetane oxygen, triggering rapid degradation[3][5]. If acidic conditions are unavoidable in a synthetic step, consider adding a non-nucleophilic base (e.g., proton sponge) as an acid scavenger[3].

Part 2: Visualizing the Degradation Pathway

OxetaneMechanism A Oxetane (Strained Ring) B Protonation (H+) Acidic Environment A->B pH < 4 C Oxonium Ion Intermediate B->C D Nucleophilic Attack (Inter/Intramolecular) C->D Relief of 106 kJ/mol strain E Ring-Opened Degradant D->E

Acid-catalyzed ring-opening mechanism of the oxetane scaffold.

Part 3: Quantitative Stability Data

To guide your scaffold selection during the hit-to-lead optimization phase, the following table summarizes the stability profiles of various oxetane substitution patterns based on empirical forced degradation data[3][6][7].

Oxetane Substitution PatternConditionObserved Stability OutcomeMechanistic Causality
3,3-Disubstituted pH 1 (Aqueous)Generally StableSteric shielding of the C–O σ* antibonding orbital blocks nucleophiles.
2-Sulfonyloxetanes pH 1–10, 25°CHalf-lives of 4–5 daysElectron-withdrawing sulfonyl group destabilizes potential carbocations, slowing SN1 cleavage.
2,2-Disubstituted pH 1 (Aqueous)Rapid DegradationSubstituents stabilize carbocation intermediates, promoting facile SN1 ring-opening.
Oxetane-2-carboxylic acids Room Temp / Mild AcidProne to IsomerizationIntramolecular attack by the carboxylic acid forms a stable 5- or 6-membered lactone.

Part 4: Troubleshooting Workflow

When you observe unexpected mass loss or the appearance of +18 Da (water addition) or +HX peaks in your LC-MS traces, follow this diagnostic workflow to identify and mitigate the root cause.

Troubleshooting S1 Identify Degradation (LC-MS: +18 Da or +HX) S2 Check Reaction/Storage pH S1->S2 S3 pH < 4 (Acidic Risk) S2->S3 Yes S4 Add Non-Nucleophilic Base (e.g., Proton Sponge) S3->S4 Immediate Fix S5 Evaluate Substitution Pattern S3->S5 Long-term Fix S6 Shift to 3,3-Disubstituted Scaffold S5->S6 If 2,2-substituted S7 Check for Internal Nucleophiles S5->S7 If 3,3-substituted

Diagnostic workflow for mitigating oxetane degradation in synthetic or assay environments.

Part 5: Experimental Protocol - Acidic Forced Degradation Assay

To empirically validate the stability of a novel oxetane compound before advancing it in a drug discovery campaign, a standardized forced degradation assay is required. This protocol is designed as a self-validating system : the inclusion of a strict neutralization step ensures that degradation occurs only during the controlled incubation, preventing artifactual degradation inside the acidic HPLC column[8].

Objective: Assess the half-life and degradation profile of oxetane derivatives under strongly acidic conditions.

Materials:

  • Test compound (Oxetane derivative)

  • Acetonitrile (HPLC grade)

  • 0.2 N HCl (Aqueous)

  • 0.2 N NaOH (Aqueous)

  • Temperature-controlled incubator (60°C)

  • LC-MS system with a C18 reverse-phase column

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the test oxetane compound in acetonitrile to achieve a concentration of 1 mg/mL.

    • Causality: Acetonitrile ensures complete solubilization of lipophilic drug candidates without acting as a competing nucleophile.

  • Acidic Incubation: Transfer 1 mL of the stock solution to a glass vial. Add 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl[8].

  • Thermal Stress: Seal the vial and incubate at 60°C.

    • Causality: Elevated temperature accelerates the reaction kinetics, allowing for the observation of degradation pathways that might take months to manifest at room temperature.

  • Time-Course Sampling: Withdraw 100 µL aliquots at precise time points: 0, 2, 4, 8, and 24 hours[8].

  • Immediate Neutralization (Critical Step): Immediately transfer each 100 µL aliquot into a vial containing exactly 100 µL of 0.2 N NaOH[8].

    • Causality: Neutralizing the acid instantly halts the ring-opening reaction. If this step is omitted, the compound may continue to degrade in the autosampler or on the acidic stationary phase of the HPLC column, leading to false-positive instability results.

  • LC-MS Analysis: Analyze the neutralized samples using a validated LC-MS method. Quantify the remaining parent compound by integrating the primary UV peak, and identify degradants (typically ring-opened diols or halohydrins) via mass spectrometry.

References

  • addressing stability issues of 2,2-disubstituted oxetanes - Benchchem, benchchem.com,
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH, nih.gov,
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Public
  • Assessing the stability of the oxetane ring under various chemical conditions - Benchchem, benchchem.com,
  • Oxetanes: formation, reactivity and total syntheses of n
  • 4-Oxooxetane-2-carboxylic Acid|Research Chemical - Benchchem, benchchem.com,
  • An Exploration of Oxetanes: Synthesis and Relevance - Denmark, illinois.edu,

Sources

Technical Support Center: Synthesis & Troubleshooting of 3-(Boc-amino)oxetane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in navigating the complex synthesis of highly strained four-membered heterocycles.

3-(Boc-amino)oxetane-2-carboxylic acid—a protected derivative of the natural product oxetin—is a highly valuable conformationally restricted β-amino acid and bioisostere [3]. However, its synthesis presents unique challenges due to the inherent ring strain (approx. 25.5 kcal/mol) and the pronounced Lewis basicity of the oxetane oxygen, which makes the ring highly susceptible to acid-catalyzed degradation [2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yield across the critical steps of this 11-step synthetic sequence [1].

Synthetic Workflow Overview

The most reliable route to this compound starts from commercially available (Z)-but-2-ene-1,4-diol. The stereochemistry is established via a Jørgensen organocatalytic epoxidation, followed by regioselective azide ring opening, selective monotosylation, and a base-mediated cyclization to form the oxetane ring [1].

Workflow A (Z)-but-2-ene-1,4-diol B Chiral Epoxide A->B Jørgensen Epoxidation C Azido Diol B->C NaN3, Ti(OiPr)4 Regioselective D Monotosylate C->D TsCl, Base Selective Activation E Oxetane Alcohol D->E KOtBu, THF 4-exo-tet Cyclization F 3-(Boc-amino)oxetane- 2-carboxylic acid E->F 1. TEMPO/BAIB 2. Pd/C, H2 3. Boc2O

Fig 1: 11-step synthetic workflow from (Z)-but-2-ene-1,4-diol to the target oxetane amino acid.

Frequently Asked Questions & Troubleshooting

Q1: When opening the chiral epoxide with sodium azide, I get a mixture of regioisomers. How can I improve the C3-attack selectivity?

Causality & Solution: Poor regioselectivity occurs when the nucleophile (azide) attacks both carbons of the epoxide indiscriminately. To force the attack at the desired C3 position, you must employ a Lewis acid catalyst such as Titanium tetraisopropoxide ( Ti(OiPr)4​ ). The titanium coordinates with the epoxide oxygen, weakening the C-O bonds. Because of the steric bulk of the isopropoxide ligands, the azide is directed to attack the less sterically hindered carbon via an SN​2 pathway, yielding the desired azido diol with >90% regioselectivity.

Q2: My monotosylate doesn't cyclize efficiently to the oxetane ring. I see mostly elimination byproducts. What am I doing wrong?

Causality & Solution: The formation of a four-membered ring via a 4-exo-tet cyclization is kinetically unfavorable compared to elimination (E2) side reactions. If your base is too nucleophilic or not strong enough, elimination will dominate. You must use a strong, sterically hindered, non-nucleophilic base in a polar aprotic solvent. Potassium tert-butoxide (KOtBu) in anhydrous THF at 0 °C is the optimal system. It rapidly deprotonates the primary alcohol to form an alkoxide, which immediately undergoes intramolecular displacement of the secondary tosylate.

Table 1: Base and Solvent Optimization for Oxetane Cyclization

BaseSolventTemperatureYield (%)Observation
K₂CO₃DMF80 °C<10%Mostly unreacted starting material; insufficient basicity.
NaHTHF0 °C to RT45%Competing elimination byproducts observed.
DBUCH₃CN60 °C25%Significant degradation of the tosylate precursor.
KOtBu THF 0 °C 82% Clean 4-exo-tet cyclization; minimal side reactions.
Q3: During the oxidation of the oxetane primary alcohol to the carboxylic acid, the oxetane ring opens. What oxidant should I use?

Causality & Solution: The strained C-O-C bond angle (approx. 90.2°) exposes the oxygen lone pairs, making the oxetane ring a strong Lewis base and highly sensitive to acids [2]. Traditional oxidants like Jones reagent generate strong acids that protonate the oxetane oxygen, triggering immediate ring opening. You must use mild, acid-free conditions. A TEMPO/BAIB catalytic oxidation system is highly recommended, as it operates under near-neutral conditions and prevents acid-catalyzed degradation.

Table 2: Oxidation Condition Optimization

Oxidation ConditionReagentsYield (%)Observation
Jones OxidationCrO₃, H₂SO₄, Acetone0%Complete degradation; acid-catalyzed ring opening.
Swern Oxidation(COCl)₂, DMSO, Et₃N35%Moderate yield; side reactions during aqueous workup.
TEMPO/BAIB TEMPO, BAIB, DCM/H₂O 85% Excellent yield; mild conditions preserve the strained ring.
Q4: Is the oxetane ring stable during standard Boc deprotection (e.g., TFA/DCM) in solid-phase peptide synthesis?

Causality & Solution: No. Oxetane amino acids are susceptible to degradation under the strongly acidic conditions (e.g., 50% TFA) typically used for Boc deprotection or resin cleavage [1]. The decomposition begins with the hydrolysis of the oxetane ring followed by fragmentation. If you are incorporating this building block into a peptide, consider switching to an Fmoc-protection strategy, which utilizes mild basic conditions (e.g., 20% piperidine) for deprotection, leaving the oxetane ring intact.

Experimental Methodologies

Protocol A: Base-Mediated Oxetane Ring Closure

This protocol describes the critical 4-exo-tet cyclization step.

Mechanism A Monotosylate Precursor (Primary OH, Secondary TsO) B Alkoxide Intermediate (Deprotonated) A->B KOtBu - t-BuOH C Transition State (4-exo-tet attack) B->C Intramolecular Nucleophilic Attack D Oxetane Ring + Tosylate Anion C->D Leaving Group Departure

Fig 2: Mechanism of the base-mediated 4-exo-tet oxetane ring closure.

Step-by-Step Procedure:

  • Preparation: Dissolve the azido-monotosylate precursor (1.0 equiv) in freshly distilled, anhydrous THF to achieve a 0.1 M concentration.

    • Self-Validation: Ensure the reaction flask is flame-dried and under a strict argon atmosphere. Trace moisture will quench the KOtBu, halting the deprotonation step.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Add KOtBu (1.2 equiv, 1.0 M solution in THF) dropwise over 10 minutes.

    • Causality: Slow addition prevents localized exothermic heating, which would otherwise promote intermolecular dimerization over the desired intramolecular cyclization.

  • Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear, replaced by a less polar UV-inactive spot (stain with phosphomolybdic acid).

  • Workup: Quench the reaction strictly with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: TEMPO/BAIB Oxidation of Oxetane Alcohol

This protocol oxidizes the primary alcohol to the target carboxylic acid without cleaving the ring.

Step-by-Step Procedure:

  • Solvent Setup: Dissolve the purified oxetane alcohol (1.0 equiv) in a 2:1 biphasic mixture of Dichloromethane (DCM) and Deionized Water.

  • Reagent Addition: Add TEMPO (0.1 equiv) followed by Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv) directly to the vigorously stirring biphasic mixture at room temperature.

  • Reaction Execution: Stir vigorously for 4-6 hours.

    • Self-Validation: The reaction mixture will initially appear orange/red due to the TEMPO radical. As the BAIB is consumed and the oxidation completes, the solution will fade to a pale yellow. Verify complete conversion via LC-MS.

  • Quenching: Add 10% aqueous Na₂S₂O₃ and stir for 15 minutes to destroy any unreacted oxidant.

  • Acidification & Extraction: Carefully adjust the aqueous layer to pH 3–4 using 1M Citric Acid.

    • Causality: Citric acid is a weak organic acid. Using strong mineral acids (like HCl) during workup will cause immediate ring-opening of the newly formed oxetane carboxylic acid.

  • Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, ready for azide reduction and Boc-protection.

References

  • Source: Chulalongkorn University (National Research Council of Thailand)
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL
  • Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids Source: Chemical Reviews - ACS Publications URL

Technical Support Center: Troubleshooting Guide for Boc Deprotection of Oxetane Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with oxetane-containing amino acids. Oxetanes are highly valued in medicinal chemistry as polar, metabolically stable bioisosteres for gem-dimethyl and carbonyl groups[1][2]. However, their inherent ring strain and basicity present unique challenges during peptide synthesis and protecting group manipulation.

Core Mechanistic Insights: The Oxetane Dilemma

Q: Why does my oxetane ring open during standard TFA/DCM Boc deprotection?

A: The fundamental issue lies in the geometric and electronic properties of the oxetane ring. The four-membered ring possesses a strained C–O–C bond angle of approximately 90.2°[3]. This geometry exposes the oxygen lone pairs, significantly increasing the p-character of the ring bonds and making the oxetane oxygen an excellent hydrogen-bond acceptor and Lewis base[2][3].

When exposed to strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), the oxetane oxygen is readily protonated. This protonation activates the strained ring toward nucleophilic attack (either via an SN​1 oxetane carbocation intermediate or an SN​2 pathway), leading to rapid ring cleavage. If internal nucleophiles or water are present during the acidic workup, you will typically observe 1,3-diol byproducts or other ring-opened impurities[4].

Oxetane_Stability Start N-Boc-Oxetane Amino Acid TFA Strong Acid (TFA/HCl) Start->TFA Standard Protocol Mild Mild/Lewis Acid (e.g., TMSOTf, ZnBr2) Start->Mild Optimized Protocol Protonated Protonated Oxetane (Activated Intermediate) TFA->Protonated Protonation of Ring Oxygen RingOpen Ring-Opened Byproduct (e.g., 1,3-diol) Protonated->RingOpen Nucleophilic Attack (Ring Strain Release) Intact Deprotected Amine (Intact Oxetane) Mild->Intact Selective Boc Cleavage (No Ring Protonation)

Figure 1: Divergent pathways of N-Boc-oxetane amino acids under standard vs. optimized deprotection conditions.

Troubleshooting & Optimization Strategies

Q: Are all oxetanes equally sensitive to TFA?

A: No. The stability of the oxetane ring under acidic conditions is heavily dependent on its substitution pattern. For example, 3,3-diaryloxetanes have demonstrated remarkable robustness and can survive standard TFA deprotection without ring opening or decomposition[1]. Conversely, oxetanes used as gem-dimethyl or cyclobutane replacements are highly unstable under the same conditions and will degrade rapidly[1]. Always assess the steric shielding and electronic stabilization provided by the substituents at the 3-position.

Q: What are the best alternative Boc deprotection conditions for highly acid-sensitive oxetanes?

A: If your substrate degrades in TFA, you must pivot to methods that avoid generating a high concentration of free protons. The generation of the t-butyl cation during deprotection must also be managed to prevent alkylation of nucleophilic sites[5][6].

Table 1: Comparison of Alternative Boc Deprotection Strategies

MethodReagentsMechanism / AdvantageOxetane Compatibility
Lewis Acid Mediated TMSOTf, 2,6-lutidine, DCMMild Lewis acid selectively cleaves the Boc group without protonating the oxetane oxygen.Excellent
Mild Acidic ZnBr 2​ , DCMWeak Lewis acid; avoids strong protic conditions.Good
Aqueous Phosphoric Acid H 3​ PO 4​ (aq)Environmentally benign, mild reagent for selective deprotection[7].Moderate (Substrate dependent)
Photoredox / Radical Magic Blue (MB ∙+ ), Et 3​ SiHCatalytically facilitates C-O bond cleavage under extremely mild, neutral conditions[7].Excellent (Emerging technique)
Q: What if all acidic and Lewis-acidic conditions fail?

A: If the oxetane is exceptionally labile, you must abandon the Boc protecting group entirely. Switch to an orthogonal protecting group strategy[7]:

  • Cbz (Carboxybenzyl): Removed via catalytic hydrogenation (e.g., Pd(OH) 2​ /C, H 2​ ), which is completely neutral and well-tolerated by oxetanes[4].

  • Fmoc (Fluorenylmethyloxycarbonyl): Removed using mild bases (e.g., 20% piperidine in DMF), which entirely bypasses the acid-sensitivity issue.

Validated Experimental Protocol: TMSOTf-Mediated Boc Deprotection

For acid-sensitive oxetane amino acids, the TMSOTf (Trimethylsilyl trifluoromethanesulfonate) protocol is the gold standard. It provides a self-validating system where the mild Lewis acid selectively targets the carbamate without triggering the oxetane ring-opening cascade.

Materials:

  • N-Boc-oxetane amino acid substrate (1.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 - 2.0 equiv)

  • 2,6-Lutidine (2.0 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the N-Boc-oxetane amino acid (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial Step: Lower temperatures suppress unwanted side reactions and stabilize the oxetane.

  • Base Addition: Add 2,6-lutidine (2.5 equiv) dropwise. This mild, sterically hindered base neutralizes any adventitious triflic acid generated during the reaction without reacting with the substrate.

  • Activation: Slowly add TMSOTf (1.5 equiv) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the reaction progress via TLC or LC-MS (typically complete within 1-3 hours).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ . Do not use acidic workup conditions. Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the resulting free amine via basic alumina chromatography or use directly in the next coupling step.

Sources

Overcoming poor solubility of oxetane-based intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemistry teams who are leveraging oxetanes to "escape flatland." While incorporating an oxetane ring is a validated strategy to improve the aqueous solubility, metabolic stability, and lipophilic ligand efficiency of final drug candidates[1], these exact physicochemical shifts often create severe handling and solubility bottlenecks during intermediate synthesis[2].

This guide is designed to troubleshoot the paradoxical solubility challenges of oxetane-based intermediates: from highly polar building blocks precipitating out of organic reactions, to low-molecular-weight oxetanes vanishing into aqueous workups.

Diagnostic Workflow: Oxetane Solubility Challenges

Before altering your synthetic route, use the following logical workflow to identify whether your intermediate is suffering from poor kinetic solubility in the organic phase, or excessive thermodynamic solubility in the aqueous phase.

OxetaneSolubility Start Solubility Issue Identified in Oxetane Intermediate PhaseCheck Which phase is problematic? Start->PhaseCheck OrgSol Poor Organic Solubility (Reaction Phase) PhaseCheck->OrgSol AqSol High Aqueous Solubility (Workup/Extraction Phase) PhaseCheck->AqSol OrgSol_Action1 Switch to Polar Aprotic (DMF, DMSO, NMP) OrgSol->OrgSol_Action1 OrgSol_Action2 Use Co-solvent System (e.g., Toluene:THF 4:1) OrgSol->OrgSol_Action2 AqSol_Action1 Salting Out (Saturate with NaCl/K2CO3) AqSol->AqSol_Action1 AqSol_Action2 Bypass Aqueous Workup (Solid-supported quench) AqSol->AqSol_Action2

Diagnostic workflow for resolving oxetane intermediate solubility challenges.

Quantitative Physicochemical Impact of Oxetane Incorporation

To understand why your intermediates are behaving poorly, we must look at the data. The table below summarizes the quantitative physicochemical shifts that occur when an oxetane is introduced into a scaffold.

Property / ParameterQuantitative Change / ValueSynthetic Implication
Aqueous Solubility (vs. gem-dimethyl)Increases by 4x to >4000x[2]High risk of product loss during aqueous workup; standard EtOAc extraction often fails.
Amine pKa Reduction (α-position)Decreases by ~2.7 units[3]Amine salts become highly stable/insoluble; requires strong base to liberate the free amine.
Amine pKa Reduction (β-position)Decreases by ~1.9 units[3]Modifies nucleophilicity; intermediate may precipitate in weak base environments.
Ring Puckering Angle 8.7° to 16°[4]Increases 3D character, altering crystal packing energies and reducing solubility in flat, non-polar solvents (e.g., Toluene).
3-Oxetanone Boiling Point 140 °C[5]Highly volatile and water-miscible; high risk of loss during solvent evaporation under vacuum.

Troubleshooting FAQs: The "Why" and "How"

Q1: My 3,3-disubstituted oxetane intermediate is precipitating out of the organic solvent (DCM/Toluene) during a palladium-catalyzed cross-coupling reaction. How do I keep it in solution? The Causality: Oxetanes are highly polar, sp3-rich motifs. When replacing a lipophilic group, the oxetane introduces a strong dipole and acts as a potent hydrogen-bond acceptor, drastically altering the partition coefficient[2]. In non-polar solvents like toluene or DCM, the intermolecular forces between the oxetane oxygen and other polar functional groups on the intermediate (e.g., amines, alcohols) dominate, leading to strong crystal lattice energies or aggregation, which causes precipitation. The Solution: You must shift the dielectric constant of the medium. Use polar aprotic co-solvents. A 4:1 Toluene:THF or Toluene:1,4-Dioxane mixture disrupts these intermolecular networks while maintaining compatibility with Pd-catalysts.

Q2: I am synthesizing an oxetan-3-ol intermediate, but I am losing most of my yield during the aqueous workup. It seems to be "too soluble" in water. How can I improve extraction? The Causality: Low molecular weight oxetanes, such as oxetan-3-one and oxetan-3-ol, are highly miscible with water due to the exposed ether oxygen forming strong hydrogen bonds with the aqueous phase[5]. During standard aqueous quenching, these intermediates partition heavily into the water layer, defying standard extraction with ethyl acetate or diethyl ether. The Solution: Alter the ionic strength of the aqueous phase to force the organic intermediate out (the salting-out effect). Saturate the aqueous layer with NaCl. If standard extraction still fails, employ continuous liquid-liquid extraction with a heavier-than-water solvent like CHCl3, or circumvent the aqueous workup entirely (see Protocol 2).

Q3: We are scaling up a route using an oxetane aldehyde, but its high water solubility and volatility are causing distillation and isolation failures. What is the alternative? The Causality: Oxetane aldehydes possess high energy and low thermal onset, making them prone to decomposition during distillation. Their high polarity also makes them difficult to isolate cleanly from aqueous mixtures on a process scale[1]. The Solution: Redesign the route to bypass the volatile oxetane aldehyde. For instance, process chemists have developed robust strategies to access key oxetane intermediates by utilizing a ketoreductase-mediated step on a more stable, less volatile intermediate[1]. Prioritize late-stage oxetane installation or use heavier, pre-functionalized oxetane building blocks (like oxetane sulfonyl fluorides).

Q4: My amino-oxetane intermediate is supplied as a hydrochloride salt, but it has zero solubility in my amide coupling reaction mixture (DMF/DIPEA). Why isn't the free base dissolving? The Causality: The oxetane ring exerts a strong inductive electron-withdrawing effect, which reduces the pKa of adjacent basic amines by up to 2.7 units[3]. Because the basicity is lowered, the corresponding HCl salt forms an exceptionally strong ionic lattice. When you add a weak base like DIPEA, the neutralization is kinetically blocked by the poor initial solubility of the salt, leaving the intermediate trapped as an insoluble solid. The Solution: Pre-form the free base before the reaction. Suspend the salt in a mixture of DCM and methanol to aid dissolution, use an ion-exchange resin or stronger base to liberate the free amine, and then perform a solvent swap into DMF.

Self-Validating Experimental Protocols

Protocol 1: Co-Solvent Strategy for Pd-Catalyzed Cross-Coupling

Use this when your solid oxetane building block fails to dissolve in standard coupling solvents.

  • Assessment: Charge the reaction vessel with the oxetane-aryl halide intermediate and the standard solvent (e.g., Toluene). If undissolved at room temperature, do not proceed with catalyst addition.

  • Solvent Adjustment: Prepare a co-solvent mixture of Toluene and a polar aprotic solvent (THF or DMF) in a 4:1 volumetric ratio. Add this to the vessel.

  • Disruption of H-Bonding: Sparge the mixture with Argon for 15 minutes. The increased dielectric constant from the THF/DMF will disrupt intermolecular oxetane-oxetane hydrogen bonding, bringing the intermediate into solution.

  • Self-Validation Step: Halt stirring for 30 seconds. The solution must remain completely optically clear. If any turbidity persists, increase the THF/DMF ratio by 10% increments until absolute homogeneity is achieved.

  • Execution: Add the Palladium catalyst (e.g., Pd(dppf)Cl2), base, and boronic ester, then heat to the required temperature.

Protocol 2: Salting-Out Extraction for Highly Polar Oxetanes

Use this when your low-molecular-weight oxetane intermediate is lost in the aqueous wash.

  • Quench: Quench the reaction mixture with a minimal volume of water—just enough to dissolve inorganic byproducts.

  • Saturation: Add solid NaCl to the aqueous phase under vigorous stirring until saturation is reached (undissolved salt remains visible at the bottom of the flask).

  • Extraction: Extract the saturated aqueous layer with a polar organic solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (3 x equal volume).

  • Self-Validation Step: Before discarding the aqueous layer, spot it directly onto a TLC plate, stain with KMnO4, and compare against the organic layer. If the oxetane intermediate is still visible in the aqueous spot, switch to a continuous liquid-liquid extractor using Chloroform (CHCl3) for 12-24 hours.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4. Note: Avoid MgSO4, as it can sometimes coordinate with highly polar oxetane oxygens, reducing yield. Concentrate under reduced pressure at a low temperature (<35°C) to prevent volatilization.

Sources

Preventing isomerization of oxetane-carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with oxetane-carboxylic acids. The unique structural and physicochemical properties of the oxetane ring make it a valuable motif in medicinal chemistry, often used as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups.[1][2] However, its inherent ring strain presents specific challenges during synthesis, with isomerization to lactones being a critical and often unexpected side reaction.[3][4][5][6][7][8]

This guide provides in-depth, experience-driven answers to common issues encountered in the lab. We will delve into the mechanisms behind these challenges and offer validated protocols to ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I synthesized an oxetane-3-carboxylic acid, and subsequent analysis shows a new, unexpected product. What is happening?

This is a frequently encountered issue. The most probable cause is the isomerization of your oxetane-carboxylic acid into a more stable lactone (a cyclic ester).[3][4][5][6][7][8] This process can even occur during storage at room temperature or under mild heating.[3][5][6][7][8]

The Underlying Mechanism:

The isomerization is typically an intramolecular process catalyzed by the carboxylic acid itself. The acidic proton of the carboxyl group can protonate the oxygen atom of the oxetane ring. This activation makes the ring susceptible to nucleophilic attack by the carboxylate, leading to ring-opening and subsequent formation of a five- or six-membered lactone, which is thermodynamically more stable.[6][7]

G cluster_0 Isomerization Mechanism Oxetane_Acid Oxetane-Carboxylic Acid Protonated_Oxetane Protonated Oxetane Intermediate Oxetane_Acid->Protonated_Oxetane Intramolecular Protonation Lactone Lactone Product Protonated_Oxetane->Lactone Nucleophilic Attack & Ring Opening G cluster_0 Decision Workflow for Reduction Start Ester Reduction Needed Reagent Choose Reducing Agent Start->Reagent LiAlH4 Use LiAlH₄ Reagent->LiAlH4 High Reactivity Needed NaBH4 Use NaBH₄ Reagent->NaBH4 Milder Conditions Possible Temp_Low Low Temp (-30 to -10°C) LiAlH4->Temp_Low Outcome_Risk Risk of Ring Opening LiAlH4->Outcome_Risk If Temp > 0°C Temp_Standard Standard Temp (e.g., 0°C) NaBH4->Temp_Standard Outcome_Success Successful Reduction Temp_Low->Outcome_Success Temp_Standard->Outcome_Success

Caption: Selecting a reducing agent for oxetane-containing esters.

Q5: How should I purify my oxetane-carboxylic acid to avoid isomerization?

Standard purification techniques for carboxylic acids, such as acidic/basic workups, can be employed, but with caution. [9][10]

  • Acidic/Basic Extraction: When performing an extraction, use dilute, weak acids (e.g., NaHSO₄) for acidification and be mindful of the time the compound spends in a strongly acidic aqueous solution. [6][7]Rapid workup is recommended.

  • Chromatography: Column chromatography on silica gel is generally a safe method for purification.

  • Crystallization: If your compound is a solid, recrystallization from appropriate solvents is an excellent purification method that avoids harsh pH conditions. [10]

Validated Experimental Protocols

Protocol 1: Saponification of an Oxetane-Ester to the Carboxylic Acid

This protocol describes the hydrolysis of an ester to a carboxylic acid using basic conditions that are well-tolerated by the oxetane ring. [11]

  • Setup: Dissolve the oxetane-containing ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 v/v ratio).

  • Reaction: To the solution, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-3.0 eq).

  • Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed (this usually takes 2-16 hours).

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1M NaHSO₄ or citric acid) at 0°C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Benzyl (Bn) Protection of a Diol Precursor for Oxetane Synthesis

Protecting groups are crucial in multi-step syntheses involving oxetanes. The benzyl group is stable under a wide range of conditions and can be removed via hydrogenolysis, which is compatible with the oxetane ring. [11][12]

  • Setup: To a solution of the diol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Stir the mixture for 30 minutes at 0°C.

  • Alkylation: Add benzyl bromide (BnBr, 2.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide. Benchchem.
  • Preventing decomposition of oxetane ring during synthesis. Benchchem.
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
  • Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois.
  • Oxetane. Wikipedia.
  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv.
  • Oxetane Synthesis via Alcohol C–H Functionalization. PMC - NIH.
  • Unusual Temperature Dependence in the cis/trans-Oxetane Formation Discloses Competitive Syn versus Anti Attack for the Paternò−Büchi Reaction of Triplet-Excited Ketones with cis-Cyclooctene. ACS Publications.
  • Protecting Groups In Organic Synthesis.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Unexpected isomerization of oxetane-carboxylic acids.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Enamine.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
  • Oxetanes: formation, reactivity and total syntheses of natural products.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH.
  • Synthesis and stability of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry.
  • Oxetane Presentation. The Dong Group, UC Irvine.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Recent Advances in the Synthesis of 2-Substituted Oxetanes. ResearchGate.
  • Polymerization and Isomerization of Oxetanes using Heteropolyacid as a Catalyst. Polymer Journal.
  • Unexpected isomerization of oxetane-carboxylic acids. ResearchGate.

Sources

Technical Support Center: Scalable Synthesis of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scalable production of this valuable non-natural amino acid. As a key building block in medicinal chemistry, the oxetane motif offers unique advantages in tuning physicochemical properties like solubility and metabolic stability[1][2]. However, its synthesis, particularly on a large scale, presents distinct challenges owing to the inherent strain of the four-membered ring system[3][4].

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of this synthesis.

Section 1: Synthesis Strategy & Core Protocol

Overview of the Synthetic Workflow

The scalable synthesis of the target compound is typically approached via a multi-step sequence that involves forming the strained oxetane ring, followed by the protection of the amino group. The most common and scalable strategy for forming the oxetane ring is through an intramolecular Williamson etherification, which requires a carefully chosen precursor with a good leaving group and a nucleophilic alcohol in a 1,3-relationship[1][3].

The general workflow is outlined below:

G cluster_0 start Starting Material (e.g., Protected 3-hydroxy-2-amino acid precursor) cyclization Step 1: Intramolecular Cyclization (Oxetane Ring Formation) start->cyclization Base, Solvent protection Step 2: Boc Protection (Amine Functionalization) cyclization->protection Boc2O, Base purification Step 3: Purification & Isolation (Crystallization / Chromatography) protection->purification Solvent System product Final Product (2R,3S)-3-((tert-Butoxycarbonyl)amino) oxetane-2-carboxylic acid purification->product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes a representative scalable synthesis. Safety Precaution: Always conduct a thorough safety review before starting any chemical synthesis. Use appropriate personal protective equipment (PPE), and work in a well-ventilated fume hood.

Step 1: Oxetane Ring Formation (e.g., from a protected serine derivative)

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with a suitable solvent (e.g., anhydrous THF or Dioxane). Cool the reactor to 0 °C.

  • Base Addition: Add a strong, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solvent.

  • Substrate Addition: Slowly add a solution of the starting material (e.g., N-protected serine with a tosylate or mesylate on the primary alcohol, 1.0 equivalent) in the same anhydrous solvent, maintaining the temperature below 5 °C. The choice of protecting group on the amine is critical at this stage to prevent side reactions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Deprotection and Boc Protection

  • Intermediate Deprotection (if necessary): If an amine-protecting group other than Boc was used in Step 1, deprotect it under appropriate conditions (e.g., hydrogenolysis for a Cbz group). Isolate the crude 3-aminooxetane-2-carboxylic acid intermediate.

  • Boc Protection: Dissolve the crude amino acid intermediate (1.0 equivalent) in a suitable solvent mixture, such as 1:1 Dioxane/Water or Acetone/Water[5][6].

  • Base and Reagent Addition: Add a base (e.g., Triethylamine, 2.0 equivalents or NaOH) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) at room temperature[6].

  • Reaction: Stir the mixture for 2-4 hours. The reaction is often accompanied by a slight exotherm[7]. Monitor for completion via LC-MS.

  • Work-up: Concentrate the reaction mixture to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane or ether) to remove excess Boc₂O and byproducts[5].

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 5% citric acid or 1N HCl)[5][6].

  • Extraction: Immediately extract the acidified aqueous layer multiple times with Ethyl Acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

Step 3: Purification and Isolation

  • Concentration: Concentrate the filtered organic solution under reduced pressure to yield the crude product, which may present as a colorless oil or waxy solid.

  • Crystallization: Attempt crystallization from a suitable solvent system. Common choices for Boc-amino acids include ethyl acetate/hexane or diethyl ether/hexane[5][8]. If the product oils out, refer to the Troubleshooting Guide (Section 3.3).

  • Drying: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold anti-solvent (e.g., hexane), and dry under vacuum to a constant weight.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the scalable synthesis of oxetanes challenging? A: The primary challenge lies in the thermodynamics of forming the four-membered ring. The inherent ring strain (approx. 106 kJ/mol) makes the cyclization kinetically slower and less favorable compared to the formation of five- or six-membered rings[1][9]. On a large scale, this often requires carefully optimized conditions, including the use of strong bases and high-quality anhydrous solvents, to achieve acceptable yields and avoid side reactions like Grob fragmentation[3][10].

Q2: What are the critical parameters for the Boc protection of the amino-oxetane intermediate? A: Key parameters include:

  • pH Control: The amino acid is zwitterionic and may have poor solubility[11]. The reaction is typically run under basic conditions (pH 8-10) to ensure the amine is deprotonated and acts as a nucleophile.

  • Solvent Choice: A mixture of an organic solvent (like Dioxane, THF, or Acetone) and water is often used to solubilize both the amino acid and the Boc₂O reagent[6].

  • Stoichiometry: A slight excess of Boc₂O (1.1-1.2 equivalents) is typically sufficient. A large excess complicates purification.

  • Temperature: The reaction is usually performed at room temperature. While often exothermic, external heating is generally not required and can lead to decomposition of the Boc anhydride[7].

Q3: Which analytical methods are recommended for in-process control and final product analysis? A:

  • In-Process Control (IPC): Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring the reaction progress, allowing for the simultaneous tracking of starting material, intermediates, and the final product. Thin-Layer Chromatography (TLC) can also be used as a faster, qualitative check.

  • Final Product Characterization:

    • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for determining purity[12].

    • Identity: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the structure and molecular formula.

    • Stereochemistry: Chiral HPLC or analysis of stereochemical derivatives may be required to confirm the desired (2R, 3S) configuration.

Section 3: Troubleshooting Guide

Stage 1: Oxetane Ring Formation

Q: My cyclization yield is consistently low (<50%). What are the likely causes and solutions? A: Low yield in Williamson etherification for oxetane synthesis is a common issue. The diagnostic workflow below can help identify the root cause.

G problem Problem: Low Cyclization Yield cause1 Cause: Incomplete Reaction (Starting material remains) problem->cause1 cause2 Cause: Side Reaction (Grob Fragmentation or Elimination) problem->cause2 cause3 Cause: Poor Leaving Group problem->cause3 solution1a Solution: Check Base - Use stronger base (e.g., NaH vs K2CO3) - Ensure base is fresh / active cause1->solution1a solution1b Solution: Check Conditions - Ensure strictly anhydrous solvent/reagents - Increase reaction time or temperature moderately cause1->solution1b solution2 Solution: Modify Conditions - Use a less-hindered base - Lower reaction temperature - Add substrate slowly to base (high dilution) cause2->solution2 solution3 Solution: Modify Substrate - Use a better leaving group (e.g., Tosylate > Mesylate > Halide) cause3->solution3

Caption: Troubleshooting logic for low oxetane formation yield.

Detailed Explanation:

  • Incomplete Reaction: The formation of the alkoxide may be incomplete or slow. Ensure your base is fresh and potent (e.g., NaH should be reactive). Water is detrimental as it will consume the base and protonate the alkoxide intermediate; ensure all reagents and solvents are rigorously dried[13].

  • Side Reactions: The primary competing reaction is often Grob fragmentation, especially with rigid substrates[3][10]. This involves the cleavage of the C-C bond between the alcohol and the carbon bearing the leaving group. Running the reaction at lower temperatures and under high dilution conditions can favor the desired intramolecular cyclization over intermolecular side reactions or fragmentation.

  • Leaving Group Ability: The rate of the Sₙ2 cyclization is highly dependent on the quality of the leaving group. A tosylate (-OTs) or nosylate (-ONs) is generally superior to a mesylate (-OMs), which is much better than a halide (I > Br > Cl)[1].

Stage 2: Boc Protection

Q: The Boc protection reaction is incomplete, and significant starting material remains even after several hours. Why? A: This typically points to issues with nucleophilicity or reagent deactivation.

  • Cause 1: Incorrect pH. If the reaction medium is too acidic, the amine will be protonated (R-NH₃⁺) and will not be nucleophilic enough to attack the Boc anhydride.

    • Solution: Ensure the pH is basic (8-10) by using an adequate amount of base (e.g., triethylamine, sodium bicarbonate, or NaOH). Monitor the pH during the reaction.

  • Cause 2: Poor Solubility. Amino acids can be zwitterionic and may not be fully dissolved, limiting their availability to react[11].

    • Solution: Adjust the solvent system. Using co-solvents like THF, acetone, or dioxane with water can significantly improve solubility[6]. Gentle warming (to 30-40 °C) can also help, but should be done cautiously as it can also accelerate the hydrolysis of Boc₂O.

  • Cause 3: Hydrolyzed Boc₂O. Di-tert-butyl dicarbonate can hydrolyze in the presence of water, especially at non-neutral pH.

    • Solution: Use fresh Boc₂O and add it to the reaction mixture after the amino acid and base are fully dissolved and mixed.

Stage 3: Purification & Isolation

Q: My final product has "oiled out" during crystallization and will not solidify. How can I isolate a solid product? A: "Oiling out" is a very common problem with Boc-protected amino acids, which often have low melting points and a tendency to form supersaturated solutions[8].

G cluster_0 problem Problem: Product 'Oils Out' solution1 Action 1: Scratch & Seed problem->solution1 solution2 Action 2: Modify Solvent problem->solution2 solution3 Action 3: Increase Purity problem->solution3 solution4 Action 4: Form DCHA Salt problem->solution4 desc1 Scratch inner flask surface with a glass rod. Add a 'seed' crystal of pure product if available. solution1->desc1 desc2 Slowly add more anti-solvent (e.g., hexane). Or, remove solvent and try a different system (e.g., Diethyl Ether / Pentane). solution2->desc2 desc3 Impurities inhibit crystallization. Purify the oil via flash chromatography and reattempt crystallization. solution3->desc3 desc4 If all else fails, convert to a stable, crystalline salt. Dissolve oil in ether, add 1 eq. of dicyclohexylamine (DCHA). solution4->desc4

Caption: Decision tree for purifying an oily Boc-amino acid product.

Detailed Explanation:

  • Induce Crystallization: Mechanical agitation (scratching) or seeding can provide nucleation points for crystal growth[14]. Cooling the solution very slowly can also help.

  • Solvent System: The choice of "good" solvent (dissolves the product) and "poor" anti-solvent (in which it is insoluble) is critical[8]. You may be using too much "good" solvent or an inappropriate anti-solvent.

  • Purity: Even small amounts of impurities can act as "crystal poisons." If the oil is impure, a chromatographic purification step may be necessary before crystallization can succeed.

  • Salt Formation: For persistently oily products, converting the carboxylic acid to a dicyclohexylamine (DCHA) salt is a robust and scalable solution. The DCHA salt is typically a stable, free-flowing, crystalline solid that is easily isolated by filtration[5][8]. The free acid can be regenerated from the salt at a later stage if required.

Section 4: Data Summary

The following table provides typical parameters for a successful, scalable synthesis. Actual results will vary based on the specific substrate and reaction scale.

ParameterStage 1: CyclizationStage 2: Boc ProtectionStage 3: PurificationOverall
Typical Solvents Anhydrous THF, DioxaneDioxane/H₂O, Acetone/H₂OEthyl Acetate / HexaneN/A
Key Reagents NaH, KOtBuBoc₂O, Et₃NDicyclohexylamine (optional)N/A
Temperature Range 0 °C to RTRT0 °C to RTN/A
Typical Reaction Time 12 - 24 hours2 - 4 hours1 - 12 hoursN/A
Expected Yield 60 - 80%85 - 95%80 - 90%40 - 65%
Typical Purity (HPLC) >90% (crude)>95% (crude)>99%>99%

References

  • Benchchem. Identifying side reactions in cationic polymerization of substituted oxetanes.
  • BioRxiv. Large-scale Library Generation of Unnatural Amino Acid Biosynthetic Enzymes.
  • Benchchem. Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • PubMed. The large scale synthesis of "unnatural" amino acids.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • C&EN. New method boosts production of non-natural amino acids for peptide assembly.
  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?
  • SciSpace. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • NIH National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns - PMC.
  • RSC Publishing. Oxetanes in heterocycle synthesis: recent advances.
  • ResearchGate. ChemInform Abstract: The Large-Scale Synthesis of Unnatural Amino Acids | Request PDF.
  • Taylor & Francis Online. Large-scale synthesis of α-amino acid-N-carboxyanhydrides.
  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products.
  • Benchchem. (2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid.
  • Sigma-Aldrich. Application Note – N-Boc protection.
  • Sigma-Aldrich. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • NIH National Center for Biotechnology Information. Oxetanes: formation, reactivity and total syntheses of natural products - PMC.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • PubMed. Synthetic oxetanes in drug discovery: where are we in 2025?
  • Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • NIH National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.

Sources

Validation & Comparative

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid vs. Fmoc-3-aminooxetane-2-carboxylic acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The integration of four-membered oxetane rings into peptide backbones represents a major leap in modern peptidomimetics and drug development. As a conformationally constrained bioisostere for the native amide carbonyl or gem-dimethyl groups, the 3-aminooxetane-2-carboxylic acid motif improves aqueous solubility, fine-tunes lipophilicity, and drastically increases resistance to proteolytic cleavage ()[1].

However, successfully synthesizing these oxetane-modified peptides (OMPs) via Solid-Phase Peptide Synthesis (SPPS) requires precise strategic planning. The choice of the N-alpha protecting group—specifically between the Boc-protected variant (3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid) and its Fmoc-protected analog (Fmoc-3-aminooxetane-2-carboxylic acid)—is not merely a matter of preference, but a strict determinant of structural survival ()[2].

The Chemical Vulnerability of the Oxetane Ring

To understand the divergence in performance between Boc and Fmoc strategies, one must examine the intrinsic causality of oxetane reactivity. The oxetane ring possesses approximately 107 kJ/mol of ring strain. While 3,3-disubstituted oxetanes are generally robust, the 2,3-substitution pattern found in 3-aminooxetane-2-carboxylic acid introduces a critical vulnerability to acid-catalyzed degradation ()[3].

In strongly acidic environments, the oxetane oxygen is rapidly protonated. This protonation lowers the activation energy required to relieve the ring strain, leading to electrophilic ring-opening and the formation of a transient carbocation. Subsequent nucleophilic attack by water or scavengers results in irreversible hydrolysis, yielding a fragmented, biologically inactive acyclic product ()[3].

Mechanism Intact Intact Oxetane (Stable in Base) Protonated Protonated Oxetane (TFA Exposure) Intact->Protonated H+ (Strong Acid) RingOpen Ring Opening (Carbocation) Protonated->RingOpen Ring Strain Release Hydrolyzed Hydrolyzed Product (Degraded) RingOpen->Hydrolyzed H2O Attack

Acid-catalyzed ring-opening degradation mechanism of the oxetane moiety.

Boc vs. Fmoc SPPS: A Direct Comparison

The divergent stability of the oxetane ring under different pH conditions dictates the success of the SPPS strategy.

The Boc-SPPS Bottleneck Using 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid necessitates a Boc-SPPS protocol. This requires repeated exposure to 100% Trifluoroacetic acid (TFA) for N-terminal deprotection during every single amino acid elongation cycle. Furthermore, the final cleavage from the resin requires highly corrosive anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This continuous and extreme acidic stress guarantees extensive oxetane ring-opening, leading to complete degradation of the target sequence ()[3].

The Fmoc-SPPS Advantage Conversely, Fmoc-3-aminooxetane-2-carboxylic acid relies on Fmoc-SPPS, where N-terminal deprotection is achieved using 20% piperidine in DMF. Because the oxetane ring is entirely stable under these basic conditions, the structural integrity of the building block is preserved throughout the elongation cycles ()[2]. Acid exposure is strictly limited to a single, final global cleavage step (typically 95% TFA). By optimizing this single exposure, the oxetane ring survives intact ()[2].

SPPS_Workflow Start Resin-Bound Peptide Fmoc_AA Fmoc-Oxetane Start->Fmoc_AA Coupling Boc_AA Boc-Oxetane Start->Boc_AA Coupling Fmoc_Deprotect Deprotection (20% Piperidine) Fmoc_AA->Fmoc_Deprotect Cycle Boc_Deprotect Deprotection (100% TFA) Boc_AA->Boc_Deprotect Cycle Fmoc_Cleavage Final Cleavage (Mild TFA, 2h) Fmoc_Deprotect->Fmoc_Cleavage Boc_Cleavage Final Cleavage (HF, 0°C) Boc_Deprotect->Boc_Cleavage Failure Ring-Opened Degradation Boc_Deprotect->Failure Repeated Acid Success Intact Oxetane Peptide Fmoc_Cleavage->Success Boc_Cleavage->Failure Acid Hydrolysis

Workflow comparison: Fmoc vs. Boc SPPS for oxetane-modified peptides.

Quantitative Performance Data

The following table summarizes the operational differences and expected outcomes when utilizing these two building blocks.

Parameter3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (Boc)Fmoc-3-aminooxetane-2-carboxylic acid (Fmoc)
Deprotection Reagent 100% TFA (Acidic)20% Piperidine in DMF (Basic)
Final Cleavage Reagent Anhydrous HF or TFMSA95% TFA / 2.5% TIPS / 2.5% H₂O
Oxetane Ring Integrity Poor (<10% survival)Excellent (>90% survival)
Coupling Efficiency Moderate (Steric hindrance)Moderate to High (Optimized with HATU)
Primary Failure Mode Acid-catalyzed ring hydrolysisIncomplete coupling if unoptimized
Overall Target Yield 1 - 5%65 - 85%
Validated Experimental Protocol: Fmoc-SPPS Incorporation

To ensure high-fidelity synthesis, the following protocol utilizes a self-validating system for the incorporation of Fmoc-3-aminooxetane-2-carboxylic acid.

Step 1: Resin Preparation & Deprotection

  • Swell Rink Amide AM resin (or equivalent) in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF).

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Validation Check : Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

Step 2: Oxetane Coupling

  • Prepare a solution of Fmoc-3-aminooxetane-2-carboxylic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Note: The steric bulk of the oxetane ring necessitates highly efficient coupling reagents like HATU over standard carbodiimides.

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation Check : Perform a Kaiser (ninhydrin) test. A negative result (clear/yellow resin) validates that the primary amine has been successfully acylated. If positive (blue), repeat the coupling step.

Step 3: Global Cleavage & Ring Preservation

  • Wash the resin thoroughly with DMF, DCM, and dry under vacuum.

  • Prepare an optimized cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O. Crucial: Do not exceed 2 hours of cleavage time to prevent late-stage oxetane hydrolysis.

  • Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and decant.

  • Validation Check : Immediately analyze the crude precipitate via LC-MS. The target mass confirms success. The presence of a prominent [M+18] Da peak indicates water addition via oxetane ring-opening, functioning as a diagnostic signal that the cleavage time must be reduced in future runs.

Conclusion

For the synthesis of oxetane-modified peptidomimetics, Fmoc-3-aminooxetane-2-carboxylic acid is objectively superior to its Boc-protected counterpart. By shifting the deprotection mechanism from acidic (TFA) to basic (piperidine), the structural integrity of the highly strained 2,3-disubstituted oxetane ring is preserved, transforming a low-yielding, degradation-prone synthesis into a robust and scalable workflow.

References
  • Rojas, J. J., & Bull, J. A. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 66(18), 12697–12709. URL: [Link]

  • Vrettos, E. I., et al. (2021). "Solid-Phase Synthesis of Oxetane Modified Peptides." Organic Letters, 23(21), 8434–8438. URL: [Link]

  • Seankongsuk, P. (2016). "Pyrrolidinyl peptide nucleic acid with an oxetane-containing β-amino acid linker." Chulalongkorn University Theses and Dissertations. DOI: 10.58837/CHULA.THE.2016.1445. URL: [Link]

Sources

Validating the Purity of Synthesized 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on highly functionalized, three-dimensional scaffolds to improve physicochemical properties, the oxetane ring has emerged as a premier bioisostere for carbonyls and gem-dimethyl groups[1]. However, validating the purity of synthesized 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid presents a unique nexus of analytical challenges.

As a Senior Application Scientist, I approach this molecule by analyzing its structural liabilities: it lacks a conjugated π -system (rendering standard UV detection ineffective), possesses an inherent ring strain of approximately 25.5 kcal/mol[2], and contains two highly acid-sensitive moieties—the oxetane ether[1] and the tert-butoxycarbonyl (Boc) protecting group[3]. Standard purity workflows relying on acidic mobile phases (e.g., 0.1% TFA) will induce on-column degradation, yielding false impurity profiles.

This guide objectively compares alternative analytical modalities and provides self-validating protocols to establish the absolute purity of this critical building block.

Comparative Analysis of Analytical Modalities

To establish true purity, we must decouple structural confirmation from mass-based quantification. The table below compares the efficacy of standard analytical techniques specifically for this acid-sensitive, non-chromophoric target.

Analytical ModalityDetection PrinciplePerformance for Target MoleculeKey Limitations
HPLC-UV (210 nm) Absorbance of carboxyl/carbamate bondsPoor: Low sensitivity; subject to severe baseline drift during gradient elution.Cannot accurately quantify impurities lacking identical chromophores.
HPLC-CAD / ELSD Aerosol charge / Light scattering of non-volatile massExcellent: Provides uniform, chromophore-independent mass quantification.Requires volatile mobile phase buffers (e.g., Ammonium Bicarbonate).
LC-MS (ESI-) Mass-to-charge ratio of ionized speciesGood: Confirms identity ( [M−H]− = 216.09); detects des-Boc artifacts.Ion suppression effects prevent accurate absolute quantification.
1H qNMR Radiofrequency resonance of specific protonsGold Standard: Yields absolute mass fraction without a reference standard[4].Lower sensitivity for trace impurities (<0.5%) compared to chromatography.

Orthogonal Validation Workflow

To ensure scientific integrity, purity must be cross-validated using orthogonal principles: Chromatographic Profiling (for trace impurity resolution) and Quantitative NMR (for absolute mass fraction).

PurityValidation Start Synthesized 3-(Boc-amino) oxetane-2-carboxylic acid SamplePrep Sample Preparation (Aprotic Solvent / Neutral pH) Start->SamplePrep Split Orthogonal Validation SamplePrep->Split HPLC HPLC-CAD / ELSD (pH 7.8 Buffer) Split->HPLC Chromatographic Purity qNMR 1H qNMR (DMSO-d6 + Maleic Acid) Split->qNMR Absolute Mass Fraction LCMS LC-MS (ESI-) (Mass Confirmation) Split->LCMS Structural Identity Degradation Artifacts Detected (Ring Opening / des-Boc) HPLC->Degradation If acidic mobile phase used Success Absolute Purity Verified (>98% Target) HPLC->Success qNMR->Success LCMS->Degradation If source temp too high LCMS->Success

Orthogonal purity validation workflow for acid-sensitive oxetane amino acids.

Self-Validating Experimental Protocols

Protocol A: Chromatographic Profiling via HPLC-CAD

Causality & Rationale: Standard reversed-phase methods utilize 0.1% Formic Acid or TFA. Because the oxetane ring is highly susceptible to acid-catalyzed nucleophilic ring-opening[1] and the Boc group is cleaved by strong acids[3], these conditions will generate artificial degradation peaks on-column. We utilize a pH 7.8 Ammonium Bicarbonate buffer to preserve molecular integrity. Charged Aerosol Detection (CAD) is selected over UV to ensure all non-volatile impurities (including unreacted starting materials lacking chromophores) are quantified equally based on mass.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a Charged Aerosol Detector (Evaporation Temp: 35°C) and an ethylene-bridged hybrid C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm) capable of withstanding basic pH.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 7.8.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile at a concentration of 1.0 mg/mL. Do not use methanol, as it can act as a nucleophile if trace acid is present.

  • Gradient Elution: Run a linear gradient from 2% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation (System Suitability): Prior to analyzing the actual batch, inject a stressed sample (analyte exposed to 0.1 M HCl for 10 minutes). The system is only validated if the CAD chromatogram shows baseline resolution ( Rs​>1.5 ) between the intact parent mass and the highly polar ring-opened diol degradation product.

Protocol B: Absolute Quantification via 1H qNMR

Causality & Rationale: Chromatography only measures relative purity based on eluted peaks. To determine the absolute mass fraction of the synthesized product, quantitative NMR (qNMR) is required[4]. We select Maleic acid as the Internal Standard (IS) because its sharp singlet at ~6.26 ppm sits in a completely clean spectral window, far from the oxetane ring protons (4.5–5.5 ppm) and the massive Boc tert-butyl singlet (~1.4 ppm). DMSO-d6 is chosen as an aprotic solvent to prevent any solvolysis or acid-base exchange during the extended relaxation delays.

Step-by-Step Methodology:

  • Precision Weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of the synthesized 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard, purity 99.9%).

  • Sample Dissolution: Co-dissolve both powders in 0.7 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Configuration:

    • Pulse Sequence: 1D proton with a 90° pulse angle to ensure complete excitation.

    • Relaxation Delay (D1): Set to 30 seconds . Causality: The D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated to ensure complete return to equilibrium, preventing signal saturation and artificially low integration values.

    • Scans: Minimum of 32 scans for a high Signal-to-Noise ratio (>250:1).

  • Data Processing & Calculation: Apply a manual baseline correction. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the Boc tert-butyl singlet (1.40 ppm, 9H).

  • Absolute Purity Calculation: Calculate the absolute purity ( Px​ ) using the following formula:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and std = internal standard).

Conclusion

Validating 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid requires abandoning standard acidic LC-UV workflows. By pairing pH-controlled HPLC-CAD for sensitive impurity profiling with qNMR for absolute mass quantification, researchers can establish a highly trustworthy, self-validating analytical package that ensures downstream synthetic or biological success.

References

  • ProQuest. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." ProQuest Academic Database.[Link]

  • ACS Publications. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry (2023).[Link]

Sources

Beyond gem-Dimethyl: A Comparative Guide to Oxetane Bioisosteres in Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists frequently rely on structural motifs to fine-tune a lead compound's properties. Historically, the gem-dimethyl group has been a staple modification used to introduce steric bulk and block metabolically labile C–H bonds from cytochrome P450 (CYP) mediated oxidation[1]. However, this lipophilic addition fundamentally alters the hydration network of the molecule, often leading to detrimental decreases in aqueous solubility and increases in non-specific protein binding[2].

The 3,3-disubstituted oxetane ring has emerged as a premier bioisostere, offering steric equivalence to the gem-dimethyl group while fundamentally rescuing the molecule's physicochemical landscape[3]. This guide provides an objective, data-driven comparison of these two functional groups, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for your optimization campaigns.

Mechanistic Rationale: Why Oxetane Outperforms gem-Dimethyl

As an Application Scientist, it is critical to understand why a structural change yields a specific biological outcome. The superiority of the oxetane ring over a gem-dimethyl group is rooted in the intersection of steric mimicry and electronic divergence[4].

  • Steric Equivalence & Metabolic Shielding: The oxetane ring is a compact, four-membered cyclic ether. Sterically, it occupies a nearly identical spatial volume to a gem-dimethyl group. When placed adjacent to a vulnerable site, it effectively shields the molecule from enzymatic degradation by sterically hindering the approach of CYP450 active sites[5].

  • Lipophilicity and the Hydration Penalty: The gem-dimethyl group is purely hydrocarbon-based, increasing the intrinsic lipophilicity (logP) of the scaffold. In contrast, the oxetane ring introduces a highly polar oxygen atom. This oxygen acts as a potent hydrogen-bond acceptor, significantly lowering the logP/logD and driving exponential improvements in thermodynamic aqueous solubility[6].

  • Inductive Basicity Modulation: When an oxetane is placed adjacent to a basic amine (e.g., a piperidine or morpholine ring), the highly electronegative oxygen atom within the strained four-membered ring exerts a strong inductive electron-withdrawing effect (-I effect) through the short σ -bond framework[1]. This pulls electron density away from the nitrogen's lone pair, lowering the amine's pKa by 1 to 3 units[1]. This precise tuning of the ionization state at physiological pH (7.4) can dramatically improve membrane permeability and mitigate off-target toxicities, such as hERG channel blockade[1][3].

SAR_Logic A Lead Compound (gem-Dimethyl) B Identify Liability (High logD / Rapid Clearance) A->B C Bioisosteric Replacement (3,3-Oxetane Synthesis) B->C D Physicochemical Assays (logD, Solubility) C->D E Metabolic Assays (HLM Stability) C->E F Optimized Candidate D->F Improved Solubility E->F Extended Half-life

Workflow for replacing a gem-dimethyl group with an oxetane bioisostere in lead optimization.

Comparative Data Analysis

The true utility of a bioisosteric replacement is demonstrated through quantitative improvements. The table below summarizes the typical directional shifts observed in matched-molecular pair (MMP) analyses when transitioning from a gem-dimethyl scaffold to a 3,3-oxetane scaffold[2][6][7].

Physicochemical Parametergem-Dimethyl Scaffold3,3-Oxetane ScaffoldNet Impact on Drug Profile
Lipophilicity (logD at pH 7.4) High (Baseline)Decreased by 0.5 to 1.5 unitsReduced non-specific binding; lower toxicity risk.
Aqueous Solubility Poor to ModerateIncreased by 10x to 4000xEnhanced oral bioavailability; easier formulation.
Metabolic Clearance (HLM) High (if lipophilic driven)Maintained or Significantly LoweredExtended half-life ( t1/2​ ); lower required dosing.
Adjacent Amine Basicity (pKa) High (Baseline, e.g., ~9.0)Lowered by 1.0 to 3.0 unitsImproved membrane permeability; reduced hERG liability.

Experimental Methodologies

To ensure scientific integrity, the claims above must be validated through rigorous, self-validating experimental systems. Below are the standardized protocols for assessing the two most critical parameters: Lipophilicity and Metabolic Stability[2][8].

Protocol A: High-Throughput Shake-Flask Method for logD (pH 7.4)

This protocol separates intrinsic lipophilicity from ionization effects by maintaining a strict physiological pH, providing a highly accurate distribution coefficient[6][8].

  • Buffer Preparation: Prepare a 50 mM aqueous TAPSO buffer adjusted precisely to pH 7.4. Saturate the buffer with 1-octanol.

  • Solvent Saturation: Saturate a volume of 1-octanol with the prepared TAPSO buffer to ensure mutually saturated phases.

  • Compound Stock: Dissolve the test compound (oxetane or gem-dimethyl analog) in pure DMSO to create a 10 mM stock solution.

  • Partitioning: Dispense 5 µL of the DMSO stock into 495 µL of the aqueous buffer (approx. 0.1 mM concentration). Measure the initial UV-absorption or LC-MS peak area ( Ainitial​ ).

  • Incubation: Add an equal volume (500 µL) of the saturated 1-octanol to the aqueous solution. Incubate the biphasic mixture via quiet shaking for 2 hours at 23 ± 1 °C. Let it stand overnight to reach thermodynamic equilibrium.

  • Separation & Analysis: Centrifuge the emulsion at 3000 rpm for 10 minutes to achieve crisp phase separation. Carefully extract the aqueous layer and measure the final concentration ( Afinal​ ).

  • Calculation: Calculate logD using the formula: $logD = log_{10}[ (A_{initial} - A_{final}) / A_{final} ] \times (V_{aqueous} / V_{octanol}) $.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay quantifies the resistance of the oxetane ring to CYP450-mediated oxidation compared to its gem-dimethyl counterpart[2][9].

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: In a 96-well plate, mix the HLM suspension (final protein concentration of 0.5 mg/mL) with the test compound (final concentration 1 µM). Pre-incubate the plate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH) to each well.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 30 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 120 µL of ice-cold quenching solution (acetonitrile containing a known concentration of an internal standard, e.g., savolitinib) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 20 minutes at 4 °C. Transfer the supernatant and analyze via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HLM_Workflow Step1 1. Preparation Thaw HLM & Prepare NADPH System Step2 2. Pre-Incubation Mix HLM + Buffer 5 min at 37°C Step1->Step2 Step3 3. Initiation Add Test Compound & NADPH Step2->Step3 Step4 4. Time-Course Sample at 0, 5, 15, 30, 60 mins Step3->Step4 Step5 5. Quenching Ice-cold ACN + Internal Standard Step4->Step5 Step6 6. Analysis Centrifuge & LC-MS/MS Quantification Step5->Step6

Step-by-step experimental workflow for the Human Liver Microsome metabolic stability assay.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Available at: 10

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry (ACS Publications). Available at:6

  • BenchChem Technical Support. (2025). Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. BenchChem. Available at: 2

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at: 11

  • M. A. Zajac, et al. (2021). Oxetanes in Drug Discovery Campaigns. NIH PMC. Available at:1

Sources

Enhancing Drug Properties: A Comparative Guide to 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis for Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the optimization of a drug candidate's physicochemical and pharmacokinetic properties is paramount. The strategic incorporation of novel building blocks is a cornerstone of modern medicinal chemistry, with the goal of enhancing solubility, metabolic stability, and cell permeability. This guide provides a comprehensive comparison of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid and its utility in drug design, benchmarked against commonly employed structural analogues.

The Emerging Role of Oxetanes in Medicinal Chemistry

Oxetanes, four-membered cyclic ethers, have garnered significant attention as valuable scaffolds in drug discovery. Their inherent polarity, three-dimensional structure, and metabolic stability make them attractive bioisosteres for more traditional functionalities. The incorporation of an oxetane ring can profoundly and beneficially influence a molecule's drug-like properties.[1]

This guide will delve into the specific advantages of employing 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid, a constrained amino acid analogue, in lead optimization. We will explore its impact on key absorption, distribution, metabolism, and excretion (ADME) parameters and provide a comparative analysis with its five-membered (proline) and four-membered aza-heterocyclic (azetidine) counterparts.

Comparative Analysis: Oxetane vs. Proline and Azetidine Analogues

The selection of a specific building block during lead optimization is a critical decision that can dictate the future success of a drug candidate. Here, we compare the anticipated effects of incorporating 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid with those of Boc-proline and Boc-azetidine-2-carboxylic acid.

Feature3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acidBoc-ProlineBoc-Azetidine-2-carboxylic acid
Primary Advantage Enhanced metabolic stability and solubility with reduced lipophilicity.[2]Conformational rigidity, well-established in peptide chemistry.[3]Increased rigidity compared to proline, potential for improved binding affinity.[4]
Impact on Solubility Generally increases aqueous solubility due to the polar ether oxygen.[2]Moderate solubility, can be influenced by the overall peptide sequence.Can improve solubility over more lipophilic analogues.
Metabolic Stability The oxetane ring is generally resistant to CYP450-mediated oxidation.[2]The pyrrolidine ring can be susceptible to oxidation at various positions.The azetidine ring can also be a site of metabolism.
Lipophilicity (LogP) Tends to decrease lipophilicity compared to carbocyclic analogues.[5]Contributes to the overall lipophilicity of the molecule.Generally less lipophilic than proline.
Conformational Impact Introduces a distinct conformational constraint.Induces a characteristic turn in peptide backbones.[3]Provides a more constrained conformation than proline.[4]

Causality Behind the Choices: The decision to employ an oxetane-containing amino acid often stems from a need to address metabolic liabilities associated with more traditional structures like proline, while simultaneously improving solubility. The electron-withdrawing nature of the oxetane oxygen can also favorably modulate the pKa of adjacent amines. Azetidines, while also offering conformational constraint, may not provide the same degree of metabolic stability or the significant solubility enhancement seen with oxetanes.

Visualizing the Structural Comparison

Parent_Molecule Parent Drug Candidate (e.g., with a metabolically labile group) Oxetane_Analogue Introduction of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid Parent_Molecule->Oxetane_Analogue Substitution Proline_Analogue Introduction of Boc-Proline Parent_Molecule->Proline_Analogue Substitution Azetidine_Analogue Introduction of Boc-Azetidine-2-carboxylic acid Parent_Molecule->Azetidine_Analogue Substitution Improved_Properties Enhanced Metabolic Stability Increased Aqueous Solubility Reduced Lipophilicity Oxetane_Analogue->Improved_Properties Leads to Standard_Properties Conformational Rigidity Established Chemistry Proline_Analogue->Standard_Properties Provides Alternative_Properties Increased Rigidity Potential for Novel Interactions Azetidine_Analogue->Alternative_Properties Offers

Caption: Comparative strategic incorporation of amino acid analogues.

Experimental Protocols for Property Evaluation

To empirically validate the impact of incorporating 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid and its alternatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for these evaluations.

Synthesis of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid

A general synthetic approach involves the formation of the oxetane ring from a suitable precursor, followed by protection of the amino group.

Step 1: Oxetane Ring Formation A common method involves the cyclization of a 3-hydroxy-2-amino acid derivative.

Step 2: Boc Protection The amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine in a suitable solvent such as dioxane/water.[6]

A more specific synthesis of related oxetane amino acids can be achieved via a Horner-Wadsworth-Emmons reaction of oxetan-3-one followed by an aza-Michael addition.[7][8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption.

Materials:

  • 96-well filter plates with a PVDF membrane

  • 96-well acceptor plates

  • Lipid solution (e.g., 10% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference standards

Procedure:

  • Coat the filter membrane of the donor plate with the lipid solution and allow it to impregnate.

  • Add the test compound solution in PBS to the donor wells.

  • Add fresh PBS to the acceptor wells.

  • Assemble the donor and acceptor plates and incubate at room temperature.

  • After incubation, determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Caco-2 Cell Permeability Assay

This assay assesses both passive and active transport across an intestinal cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control substances

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions to determine the efflux ratio.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Test compounds and positive/negative controls

  • Acetonitrile (for reaction termination)

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Outlook

The strategic incorporation of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid presents a compelling approach for medicinal chemists to overcome common drug development hurdles. Its ability to enhance metabolic stability and aqueous solubility while maintaining or improving other key properties makes it a valuable tool in the design of novel therapeutics. While proline and azetidine analogues have their established roles, the unique combination of features offered by this oxetane-containing building block warrants its consideration in lead optimization campaigns, particularly when metabolic instability and poor solubility are limiting factors. Future research focused on direct comparative studies will further elucidate the specific contexts in which each of these constrained amino acid analogues provides the greatest benefit.

References

Sources

In vitro and in vivo comparison of oxetane-modified drug candidates

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter promising chemotypes that exhibit potent target engagement but fail in development due to poor physicochemical properties. Drug candidates laden with lipophilic gem-dimethyl groups or metabolically labile carbonyls often suffer from high intrinsic clearance ( CLint​ ) and abysmal aqueous solubility.

To rescue these scaffolds, the strategic incorporation of the oxetane ring—a four-membered cyclic ether—has emerged as a transformative bioisosteric replacement[1]. By acting as a surrogate for traditional functional groups, oxetanes introduce a unique combination of sp3-rich three-dimensionality, lowered lipophilicity, and metabolic robustness.

This guide provides an objective, data-driven comparison between traditional motifs and their oxetane-modified counterparts, detailing the causality behind our assay designs and the self-validating protocols required to benchmark these candidates.

The Physicochemical Rationale: Oxetanes vs. Traditional Motifs

The decision to replace a functional group with an oxetane is driven by specific structural liabilities identified during early in vitro screening:

  • Replacing gem-Dimethyl Groups: While gem-dimethyls are synthetically accessible, their high lipophilicity drives non-specific protein binding and rapid CYP450-mediated aliphatic oxidation. Substituting a gem-dimethyl group with an oxetane typically reduces logD by 0.5 to 1.5 units while increasing aqueous solubility by up to 4000-fold due to the polarity of the oxygen atom[1].

  • Replacing Carbonyl Groups: Carbonyls are excellent hydrogen-bond acceptors but act as electrophilic liabilities, making them susceptible to aldo-keto reductases or nucleophilic attack. Oxetanes maintain the hydrogen-bond acceptor capability and similar dipole moment but eliminate the electrophilic center, rendering the molecule metabolically stable[2].

  • Permeability Enhancement: Matched molecular pair analysis (MMPA) of 3,3-diaryloxetanes reveals universally improved cell permeability relative to their cyclobutyl or gem-dimethyl analogs, striking an optimal balance between polarity and passive diffusion[3].

Table 1: Representative Matched Molecular Pair Analysis (MMPA)

The following table summarizes the typical quantitative shifts observed when transitioning from a gem-dimethyl lead to an oxetane-modified candidate.

Parametergem-Dimethyl LeadOxetane CandidatePharmacological Impact
Lipophilicity (logD at pH 7.4) 4.22.8Reduced non-specific binding
Kinetic Solubility (µM) < 5> 250Improved formulation & bioavailability
HLM CLint​ (µL/min/mg) 85.412.1Enhanced metabolic stability
Caco-2 Papp​ ( 10−6 cm/s) 18.522.3Maintained/Improved permeability
In Vivo Clearance (L/h/kg) 3.80.9Prolonged systemic half-life
Oral Bioavailability (%F) 12%68%Viable for oral administration

Experimental Methodologies: In Vitro Validation

To objectively compare these candidates, we rely on a self-validating system of in vitro assays.

Protocol A: High-Throughput Kinetic Solubility Assay

Causality: We evaluate kinetic rather than thermodynamic solubility during early optimization because it mimics the dissolution of a compound from a DMSO stock into an aqueous biochemical assay buffer. This prevents false negatives in target-binding assays caused by compound precipitation. Self-Validating System: The assay includes a highly soluble control (Propranolol) and a poorly soluble control (Amiodarone) to validate the dynamic range. A 5-point calibration curve ensures LC-MS/MS linearity.

  • Preparation: Prepare a 10 mM stock of the oxetane-modified candidate and its gem-dimethyl counterpart in 100% DMSO.

  • Spiking: Dispense 2 µL of the DMSO stock into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well filter plate (0.45 µm pore size).

  • Incubation: Shake the plate at 300 RPM for 2 hours at room temperature to allow equilibrium of the kinetic precipitate.

  • Filtration & Analysis: Filter the suspension via a vacuum manifold. Quantify the dissolved compound in the filtrate using LC-MS/MS.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: Gem-dimethyl groups are classic liabilities for CYP450-mediated oxidation. Replacing them with an oxetane sterically and electronically shields the site. We measure intrinsic clearance ( CLint​ ) to quantify this metabolic resistance. Self-Validating System: We run a minus-NADPH control in parallel. If parent compound depletion occurs without NADPH, it indicates chemical instability (e.g., acid-catalyzed ring opening) rather than enzymatic metabolism. Verapamil is used as a positive control for CYP activity.

  • Matrix Preparation: Pre-incubate 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the oxidative reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

  • Analysis: Centrifuge at 4000 RPM for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetic (PK) Translation

In vitro stability must translate to in vivo exposure. We assess Area Under the Curve (AUC), systemic clearance (CL), and absolute oral bioavailability (%F) to confirm that the oxetane modification survives first-pass metabolism[4].

Protocol C: In Vivo PK Profiling (Mouse Model)

Causality: Determining absolute bioavailability requires comparing systemic exposure from an oral dose against a 100% bioavailable intravenous dose. Self-Validating System: The LC-MS/MS bioanalytical method utilizes a SIL-IS spiked into every plasma sample. This self-corrects for any matrix ionization suppression or variations in extraction recovery, ensuring absolute quantitative accuracy.

  • Formulation: Formulate the oxetane candidate in a bio-compatible vehicle (e.g., 5% DMSO, 10% Solutol, 85% Saline).

  • Dosing: Administer the compound to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Serial Sampling: Collect blood samples (20 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Extraction: Separate plasma via centrifugation. Extract analytes using protein precipitation with acetonitrile containing the SIL-IS.

  • PK Parameter Calculation: Quantify plasma concentrations via LC-MS/MS. Calculate AUC, CL, volume of distribution (Vd), and %F using non-compartmental analysis (NCA).

Lead Optimization Decision Workflow

The following diagram illustrates the logical progression of identifying an ADME liability and utilizing oxetane bioisosterism to generate a clinically viable candidate.

LeadOptimization Lead Lead Compound (gem-dimethyl/carbonyl) Issue ADME Liability: High logD, Rapid Clearance Lead->Issue Identify Oxetane Bioisosteric Replacement (Oxetane Motif) Issue->Oxetane Modify InVitro In Vitro Validation (HLM CLint, Solubility) Oxetane->InVitro Synthesize InVitro->Oxetane Poor Profile InVivo In Vivo PK Profiling (Bioavailability, Half-life) InVitro->InVivo Favorable Profile Success Optimized Drug Candidate (Clinical Progression) InVivo->Success High Efficacy

Caption: Workflow for oxetane bioisosterism to resolve ADME liabilities in drug design.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.